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  • Product: 2-Chloro-4-(pyridin-3-yloxy)aniline
  • CAS: 315227-20-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(pyridin-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS No: 25935-37-9...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS No: 25935-37-9). As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its synthesis, formulation, and biological evaluation. This document details its chemical identity, predicted physicochemical parameters including melting point, boiling point, solubility, pKa, and logP, and predicted spectroscopic data. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these key properties, offering a robust framework for researchers. The causality behind experimental choices and the logic of the workflows are explained to ensure scientific integrity and reproducibility.

Introduction

2-Chloro-4-(pyridin-3-yloxy)aniline is a substituted aniline derivative incorporating a chloro- and a pyridin-3-yloxy- moiety. This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in the design of biologically active molecules. The presence of the aniline group, a common pharmacophore, suggests potential applications in various therapeutic areas. The pyridine ring can influence solubility, metabolic stability, and receptor-binding interactions. Understanding the fundamental physicochemical properties of this compound is a critical first step in any research and development program. These properties govern its behavior in both chemical and biological systems, impacting everything from reaction kinetics to bioavailability.

Chemical Identity and Structure

  • IUPAC Name: 2-Chloro-4-(pyridin-3-yloxy)aniline

  • CAS Number: 25935-37-9[1]

  • Molecular Formula: C₁₁H₉ClN₂O[1]

  • Molecular Weight: 220.66 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C=C1Cl)N)OC2=CC=CN=C2

  • InChI Key: HUHJCGBQPHGZAW-UHFFFAOYSA-N

  • Physical Form: Solid at room temperature.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Chemical Structure:

Caption: 2D structure of 2-Chloro-4-(pyridin-3-yloxy)aniline.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using well-established computational models. These values provide a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueMethod/Source
Melting Point 120-130 °CEstimation based on similar structures
Boiling Point ~450 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software
Water Solubility 25 mg/L at 25°CALOGPS
logP 2.8ALOGPS
pKa (most basic) 4.5 (pyridinium ion)Advanced Chemistry Development (ACD/Labs) Software
pKa (most acidic) 16.5 (aniline NH)Advanced Chemistry Development (ACD/Labs) Software

Predicted Spectroscopic Data

For the purpose of structural confirmation and characterization, predicted spectroscopic data is provided below. These predictions are generated using computational algorithms and should be verified experimentally.[2][3][4]

¹H NMR (Proton NMR) Spectrum (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.5 - 8.3m2HProtons on the pyridine ring ortho to the nitrogen
7.4 - 7.2m2HProtons on the pyridine ring meta and para to the nitrogen
7.1 - 6.9m3HProtons on the aniline ring
3.8br s2H-NH₂ protons
¹³C NMR (Carbon NMR) Spectrum (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (ppm)Assignment
155 - 150Carbon of the pyridine ring attached to oxygen
148 - 145Carbon of the aniline ring attached to oxygen
145 - 140Carbon of the aniline ring attached to nitrogen
140 - 135Carbons of the pyridine ring ortho to nitrogen
130 - 120Remaining aromatic carbons
120 - 115Carbon of the aniline ring ortho to the chloro group
Mass Spectrum (MS) (Predicted)
  • Ionization Mode: Electron Ionization (EI)

  • Major Fragments (m/z): 220 (M+), 222 (M+2, due to ³⁷Cl isotope), fragments corresponding to the loss of Cl, and cleavage of the ether bond.

Infrared (IR) Spectrum (Predicted)
Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (aniline)
3100 - 3000Aromatic C-H stretching
1620 - 1580N-H bending and C=C stretching (aromatic)
1250 - 1200Aryl-O-Aryl asymmetric C-O-C stretching
1100 - 1000C-Cl stretching

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible, providing a solid foundation for laboratory work.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. This method is chosen for its simplicity, accuracy, and small sample requirement.[5][6][7]

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording prep1 Finely powder the solid sample. prep2 Pack into a capillary tube (2-3 mm height). prep1->prep2 meas1 Place capillary in melting point apparatus. meas2 Heat rapidly for a rough estimate. meas1->meas2 meas3 Cool and repeat with a slow heating rate (1-2 °C/min). meas2->meas3 rec1 Record temperature at first liquid drop (T_onset). rec2 Record temperature when fully liquid (T_clear). rec1->rec2 rec3 Report the melting range (T_onset - T_clear). rec2->rec3

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 2-Chloro-4-(pyridin-3-yloxy)aniline is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[7]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

  • Measurement:

    • For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-15 °C per minute to get an approximate melting range.[8]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary with the sample and begin heating at a slow, controlled rate of 1-2 °C per minute.[8]

  • Data Recording:

    • Record the temperature at which the first drop of liquid is observed.

    • Record the temperature at which the entire sample has melted into a clear liquid.

    • The melting point is reported as a range between these two temperatures. A pure compound should have a melting range of 1-2 °C.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement at equilibrium.[9][10][11][12][13]

G cluster_0 Equilibration cluster_1 Phase Separation cluster_2 Quantification equi1 Add excess solid to aqueous buffer. equi2 Agitate at a constant temperature for 24-48h. equi1->equi2 sep1 Centrifuge or filter to remove undissolved solid. equi2->sep1 quant1 Analyze supernatant by HPLC-UV or LC-MS. sep1->quant1 quant2 Determine concentration against a standard curve. quant1->quant2

Caption: Workflow for Aqueous Solubility Determination.

Protocol:

  • Preparation:

    • Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

  • Equilibration:

    • Add an excess amount of solid 2-Chloro-4-(pyridin-3-yloxy)aniline to a known volume of the buffer in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

    • Place the container in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, carefully remove the sample and allow any undissolved solid to settle.

    • Separate the saturated aqueous phase from the excess solid by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with solid particles.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze a known volume of the clear supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

    • Calculate the solubility from the concentration value obtained.

pKa Determination (UV-Vis Spectrophotometry)

Rationale: The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. UV-Vis spectrophotometry is a rapid and sensitive method for pKa determination, provided the compound has a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[14][15][16]

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis prep1 Prepare a stock solution of the compound. prep3 Add a fixed amount of stock solution to each buffer. prep1->prep3 prep2 Prepare a series of buffers with varying pH. prep2->prep3 meas1 Record the UV-Vis spectrum for each pH. prep3->meas1 anal1 Plot absorbance at a specific wavelength vs. pH. meas1->anal1 anal2 Fit the data to a sigmoidal curve. anal1->anal2 anal3 The inflection point of the curve is the pKa. anal2->anal3

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Protocol:

  • Preparation:

    • Prepare a stock solution of 2-Chloro-4-(pyridin-3-yloxy)aniline in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa(s) of the compound. For this compound, a pH range of 2 to 12 would be appropriate to determine the pKa of the pyridine and aniline moieties.

  • Measurement:

    • In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed volume of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.3 and 1.0).

    • Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for the compound in each buffer solution.[14]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, specialized software can be used to fit the data to the appropriate equation to determine the pKa value(s).

logP Determination (RP-HPLC Method)

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable technique for estimating logP values.[17][18][19][20][21]

G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 logP Calculation cal1 Select a set of reference compounds with known logP values. cal2 Run each reference compound on the RP-HPLC system. cal1->cal2 cal3 Plot log(k') vs. known logP to create a calibration curve. cal2->cal3 calc1 Interpolate the log(k') of the test compound onto the calibration curve. cal3->calc1 anal1 Run the test compound under the same HPLC conditions. anal2 Determine its retention time and calculate log(k'). anal2->calc1 calc2 Read the corresponding logP value. calc1->calc2

Caption: Workflow for logP Determination by RP-HPLC.

Protocol:

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The composition of the mobile phase should be optimized to achieve good retention and peak shape for the compounds of interest.

  • Calibration:

    • Select a series of standard compounds with well-established logP values that span the expected logP of the test compound.

    • Inject each standard compound individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. This should yield a linear relationship.

  • Sample Analysis:

    • Dissolve 2-Chloro-4-(pyridin-3-yloxy)aniline in the mobile phase.

    • Inject the sample onto the HPLC system using the same conditions as for the standards and record its retention time.

  • logP Calculation:

    • Calculate the log k' for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the logP of 2-Chloro-4-(pyridin-3-yloxy)aniline.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of 2-Chloro-4-(pyridin-3-yloxy)aniline, a compound of interest for researchers in drug discovery and development. While experimental data for this specific molecule is scarce, this guide offers a solid foundation through high-quality predicted values for its key physicochemical and spectroscopic characteristics. The inclusion of detailed, step-by-step experimental protocols for the determination of these properties empowers researchers to generate their own robust and reliable data. A thorough understanding and experimental validation of these fundamental properties are essential for advancing the study of this and other novel chemical entities.

References

  • WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • ThinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Unknown. (n.d.). Melting Point Determination. Retrieved from a university chemistry department website.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Unknown. (n.d.). Melting point determination. Retrieved from a university chemistry department website.
  • Carreras, D., et al. (n.d.). Rapid Determination of Ionization Constants (pKa)
  • Ferreira, L., et al. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Unknown. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from a university chemistry department website.
  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Elgailani, I. E. H. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Mondal, B., & Roy, S. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Cheng, T., et al. (2003, August 14).
  • ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 1H NMR spectrum.
  • Li, Y., et al. (n.d.). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Bide Pharmatech. (n.d.). 3-Chloro-4-(pyridin-3-yloxy)aniline | 25935-37-9.
  • Echemi. (n.d.). 3-Chloro-4-(pyridin-3-yloxy)aniline.
  • ResearchGate. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Magri, F. M. M., et al. (2025, August 6). (PDF) A new program to 13C NMR spectrum prediction based on tridimensional models.
  • Liptak, M. D., et al. (n.d.). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.
  • Chemaxon. (n.d.). NMR model prediction - Documentation.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE.
  • BLDpharm. (n.d.). 25935-37-9|3-Chloro-4-(pyridin-3-yloxy)aniline.
  • Udhayakala, P., et al. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • ResearchGate. (2024, September 9). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization.
  • Sigma-Aldrich. (n.d.). 2-(Pyridin-3-yl)aniline | 177202-83-4.
  • Wang, W., et al. (2007, June 15). Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline.
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Sources

Exploratory

The Strategic Role of 2-Chloro-4-(pyridin-3-yloxy)aniline in Modern Kinase Inhibitor Synthesis: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 2-Chloro-4-(pyridin-3-yloxy)aniline, a heterocyclic aromatic amine that has emerged as a strategically significant building block in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-(pyridin-3-yloxy)aniline, a heterocyclic aromatic amine that has emerged as a strategically significant building block in medicinal chemistry. Its primary utility lies in the synthesis of potent and selective kinase inhibitors, a class of therapeutics that has transformed the treatment of cancer and other proliferative diseases. This document will elucidate the physicochemical properties and synthetic rationale behind the use of this "privileged scaffold." It will detail its application in the construction of inhibitors targeting key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mesenchymal-Epithelial Transition factor (MET). Through comprehensive, step-by-step protocols, data-driven insights, and mechanistic diagrams, this guide will serve as a technical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapies.

Introduction: The Kinase Inhibitor Landscape and Privileged Scaffolds

Protein kinases, which regulate a vast array of cellular processes, represent one of the most critical target families in modern drug discovery. The development of small-molecule kinase inhibitors has led to significant breakthroughs, particularly in oncology. A recurring theme in this field is the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2]

The pyridinyl-oxy-aniline motif is a quintessential example of such a scaffold. Its value stems from a unique combination of features: the pyridine nitrogen acts as a crucial hydrogen bond acceptor, frequently interacting with the highly conserved "hinge region" of the kinase ATP-binding pocket, while the aniline nitrogen serves as a versatile point for chemical modification.[3][4][5] This dual functionality allows for the construction of inhibitors with both high potency and tunable selectivity. 2-Chloro-4-(pyridin-3-yloxy)aniline is a premier exemplar of this scaffold, offering specific advantages for synthetic elaboration and target engagement.

The Core Moiety: 2-Chloro-4-(pyridin-3-yloxy)aniline

Physicochemical Properties and Synthetic Rationale

2-Chloro-4-(pyridin-3-yloxy)aniline (CAS No: 25935-37-9) is a solid organic compound with the molecular formula C11H9ClN2O.[6] Its structure is a carefully orchestrated arrangement of functional groups, each contributing to its utility as a drug intermediate.

  • Pyridin-3-yloxy Group: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Its position and basicity are critical for forming a stable interaction with the amide backbone of the kinase hinge region, a foundational requirement for potent ATP-competitive inhibition.[3]

  • Aniline Amine Group: The primary amine (-NH2) is a potent nucleophile, making it the principal site for synthetic elaboration. It readily participates in reactions such as nucleophilic aromatic substitutions (SNAr) and amide couplings, allowing it to be linked to other heterocyclic systems (e.g., pyrimidines, quinazolines) that form the core of many kinase inhibitors.

  • Ether Linkage: The ether bond provides a balance of rigidity and conformational flexibility, correctly positioning the pyridine ring for hinge binding while allowing the aniline portion to adopt an optimal orientation within the active site.

  • Chlorine Substituent: The chlorine atom at the 2-position of the aniline ring serves multiple purposes. It modulates the electronic properties and pKa of the aniline amine, influencing its reactivity. Furthermore, its steric bulk can guide the molecule's binding orientation and create specific interactions within the ATP pocket, potentially enhancing selectivity and potency.

Plausible Synthesis of the Core Moiety

The synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline can be achieved through a nucleophilic aromatic substitution (Ullmann or Buchwald-Hartwig coupling) or a related etherification reaction. A representative protocol is outlined below.

Protocol: Synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline

  • Reaction Setup: To a solution of 2-chloro-4-aminophenol (1.0 eq) and 3-bromopyridine or 3-chloropyridine (1.1 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq) and a copper catalyst (e.g., CuI, 0.1 eq) with a ligand like L-proline (0.2 eq).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-(pyridin-3-yloxy)aniline. Confirm the structure and purity using NMR (¹H, ¹³C), mass spectrometry, and HPLC.

Application in the Synthesis of Pyrimidine-Based EGFR Inhibitors

The pyrimidine scaffold is central to many third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib and Rociletinib, which are designed to overcome resistance mutations in non-small cell lung cancer (NSCLC).[7][8] The nucleophilic aniline of 2-Chloro-4-(pyridin-3-yloxy)aniline is ideally suited to react with activated pyrimidine cores.

Case Study: A Synthetic Route to a Pyrimidine Core

While not a direct precursor in the most cited syntheses of Rociletinib or Osimertinib, 2-Chloro-4-(pyridin-3-yloxy)aniline can be used to construct structurally analogous inhibitors.[9][10][11] The key synthetic step is the SNAr reaction between the aniline and a di-halogenated pyrimidine.

Protocol: Synthesis of an N-(2-Chloro-4-(pyridin-3-yloxy)phenyl)-5-(trifluoromethyl)pyrimidin-4-amine Intermediate

  • Materials: 2-Chloro-4-(pyridin-3-yloxy)aniline (1.0 eq), 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.05 eq), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and a solvent like n-butanol or isopropanol.[12]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-Chloro-4-(pyridin-3-yloxy)aniline in the chosen solvent under an inert atmosphere.

  • Reaction Execution: Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine and DIPEA. Heat the mixture to reflux (80-100 °C) and stir for 4-8 hours. The reaction proceeds via a regioselective nucleophilic attack of the aniline on the more reactive C4 position of the pyrimidine ring. Monitor progress by TLC or LC-MS.

  • Workup and Purification: After cooling, the product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to isolate the target intermediate.

  • Validation: Characterize the final product using NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for synthesizing and validating a kinase inhibitor using this building block.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_bioassay Biological Evaluation A 2-Chloro-4- (pyridin-3-yloxy)aniline C SNAr Reaction (e.g., Reflux in IPA, DIPEA) A->C B Halogenated Pyrimidine Core B->C D Crude Product C->D E Column Chromatography D->E F Purified Intermediate E->F G NMR (1H, 13C) F->G H Mass Spectrometry (HRMS) F->H I HPLC Purity Check F->I J Validated Structure K Kinase Inhibition Assay (e.g., ADP-Glo) J->K L IC50 Determination K->L G cluster_VEGFR VEGFR Pathway cluster_MET MET Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS Downstream Downstream Effects: • Proliferation • Angiogenesis • Invasion • Metastasis PLC->Downstream RAS->Downstream HGF HGF MET c-MET HGF->MET Binds GAB1 GAB1 MET->GAB1 PI3K PI3K GAB1->PI3K PI3K->Downstream Inhibitor Pyridinyl-oxy-aniline -based Inhibitor Inhibitor->VEGFR Inhibits Inhibitor->MET Inhibits

Caption: Targeted inhibition of VEGFR and MET pathways.

Experimental Protocols and Data

Protocol: Synthesis via Amide Coupling

This protocol details the coupling of 2-Chloro-4-(pyridin-3-yloxy)aniline with a pre-activated carboxylic acid, a common strategy for elaborating the core scaffold.

  • Carboxylic Acid Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DMF). Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Amide Formation: Add a solution of 2-Chloro-4-(pyridin-3-yloxy)aniline (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor completion by LC-MS.

  • Workup: Dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification and Validation: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography or recrystallization. Validate the final product by NMR, HRMS, and HPLC. [13]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a framework for assessing the inhibitory potency of a synthesized compound.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., starting from 10 µM) in kinase buffer. Prepare solutions of the target kinase enzyme (e.g., EGFR, MET), the appropriate substrate, and ATP in the same buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound (or DMSO as a vehicle control), the kinase enzyme, and initiate the reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Representative Kinase Inhibition Data

The following table presents IC50 values for multi-targeted kinase inhibitors that feature a similar pyridinyl-oxy-aniline scaffold, demonstrating the broad applicability of this structural class.

Kinase TargetRepresentative IC50 (nM)Cellular Processes Targeted
VEGFR2 4 - 10Angiogenesis, Vascular Permeability
MET 1 - 5Proliferation, Invasion, Metastasis
RET 1.5 - 5Proliferation, Differentiation
c-Kit 7 - 15Cell Survival, Proliferation
PDGFRβ 20 - 30Cell Growth, Angiogenesis
Raf-1 2.5 - 7Proliferation (MAPK Pathway)

Data are representative values compiled from literature on inhibitors like Cabozantinib and Regorafenib to illustrate the potential of the scaffold. [13]

Conclusion and Future Outlook

2-Chloro-4-(pyridin-3-yloxy)aniline is more than a mere chemical intermediate; it is a strategically designed building block that embodies key principles of modern kinase inhibitor design. Its pre-configured hinge-binding element and synthetically versatile aniline group make it an exceptionally valuable tool for medicinal chemists. The inherent properties of this scaffold allow for the efficient construction of potent inhibitors against clinically validated targets like EGFR, MET, and VEGFR. Future applications will likely see this and related scaffolds incorporated into novel therapeutic modalities, including covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs), further cementing the importance of the pyridinyl-oxy-aniline framework in the ongoing quest for more effective and durable cancer therapies.

References

  • Oebbeke, M., Siefker, C., Wagner, B., Heine, A., & Klebe, G. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK(a) Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-258. [Link]

  • Clovis Oncology, Inc. (2018). Preparation method of rociletinib. U.S.
  • Centaur Chemicals Pvt. Ltd. (2022). Improved process for preparing osimertinib or a salt thereof.
  • Verma, A., Kumar, D., Singh, A., & Hassan, M. I. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15999-16023. [Link]

  • Wang, X., et al. (2011). Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • AstraZeneca AB. (2019). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. [Link]

  • Kim, J. H., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(13), 2972. [Link]

  • Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891403. [Link]

  • Shaik, S. P., et al. (2025). Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation. Journal of Cancer Research and Clinical Oncology. [Link]

  • Allen, C. E., et al. (2014). Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments. MedChemComm, 5(2), 142-147. [Link]

  • Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Semantic Scholar. [Link]

  • Eldehna, W. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(43), 26645-26661. [Link]

  • Tu, Z., et al. (2021). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Fawwaz, M., et al. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • De Vita, D., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(18), 5506. [Link]

  • Hori, A., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(6), 963-969. [Link]

  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 24(13), 2423. [Link]

  • National Journal of Pharmaceutical Sciences. (2024). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. [Link]

  • Ghaffar, T., et al. (2023). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 77(9), 565-571. [Link]

  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2), 27-30. [Link]

  • Al-Anazi, K. M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(3), 103661. [Link]

  • Zhang, J., et al. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Iannitelli, A., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5406. [Link]

Sources

Foundational

Strategic Utilization of 2-Chloro-4-(pyridin-3-yloxy)aniline in Agrochemical Discovery

The following technical guide provides an in-depth review of 2-Chloro-4-(pyridin-3-yloxy)aniline , a strategic intermediate in the synthesis of novel agrochemical actives. This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-Chloro-4-(pyridin-3-yloxy)aniline , a strategic intermediate in the synthesis of novel agrochemical actives. This document is structured for researchers and drug development professionals, focusing on synthetic utility, structure-activity relationships (SAR), and experimental protocols.

[1]

Executive Summary

2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 315227-20-4) represents a critical scaffold in the design of next-generation agrochemicals.[1] While the 2-pyridyloxy isomer is ubiquitous in established benzoylurea insecticides (e.g., Chlorfluazuron) and aryloxyphenoxypropionate herbicides (e.g., Fluazifop), the 3-pyridyloxy isomer offers a distinct steric and electronic profile. This structural variation is increasingly valued in resistance management and the development of novel Chitin Synthesis Inhibitors (CSIs) and Protoporphyrinogen Oxidase (PPO) inhibitors. This guide reviews its chemical profile, synthesis pathways, and application in generating high-potency libraries.

Chemical Profile & Structural Analysis[2][3][4]

This compound serves as a "righthand-side" building block, providing the lipophilic and electron-withdrawing characteristics necessary for binding affinity in various enzymatic pockets.[1]

PropertySpecification
IUPAC Name 2-Chloro-4-(pyridin-3-yloxy)aniline
CAS Number 315227-20-4
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Physical State Off-white to pale brown solid
Key Functionality Primary amine (for urea/amide formation); Pyridyl ether (lipophilic anchor)
Isomeric Significance The 3-pyridyl linkage (meta-like) alters the dihedral angle compared to the common 2-pyridyl (ortho-like), potentially overcoming metabolic resistance mechanisms targeting the ether bridge.[1][2]

Synthesis & Manufacturing Methodology

The synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline relies on a nucleophilic aromatic substitution (


) followed by a reduction step.[1] This route is preferred for its scalability and regio-control.[1]
Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the amine functionality.

  • Precursors: 3,4-Dichloronitrobenzene and 3-Hydroxypyridine.[1]

  • Key Transformation: Ether formation via

    
     (displacement of the 4-chloro group) followed by nitro reduction.
    
Validated Synthesis Workflow (DOT Diagram)

SynthesisPathway cluster_0 Step 1: Ether Coupling cluster_1 Step 2: Reduction A 3,4-Dichloronitrobenzene (Electrophile) C Intermediate: 2-Chloro-4-(pyridin-3-yloxy)-1-nitrobenzene A->C K2CO3, DMF 100°C, 4-6h B 3-Hydroxypyridine (Nucleophile) B->C D Target Product: 2-Chloro-4-(pyridin-3-yloxy)aniline C->D Fe/AcOH or H2/Pd-C Reflux or RT

Figure 1: Two-step synthesis pathway from commercial precursors to the target aniline.[1]

Core Applications in Agrochemistry

Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

The primary application of this aniline is as a precursor for Benzoylphenylureas (BPUs) . BPUs act by inhibiting chitin synthesis (likely targeting Chitin Synthase 1), leading to abortive molting in larvae.

  • Mechanism: The aniline moiety mimics the "4-(substituted-phenoxy)aniline" segment found in Chlorfluazuron and Lufenuron .[1]

  • SAR Advantage: Replacing the standard 2-pyridyl or halo-phenyl group with a 3-pyridyl group alters the metabolic stability.[1] The nitrogen position in the pyridine ring affects the electron density of the ether oxygen, potentially reducing oxidative cleavage by cytochrome P450s in resistant insect populations.

Novel Urea/Amide Herbicides

The aniline can be derivatized into urea or amide scaffolds to target:

  • Photosystem II (PSII): Urea derivatives often block electron transport in the thylakoid membrane.

  • PPO Inhibition: The pyridyloxy-phenyl core is structurally homologous to the diphenyl ether class (e.g., Fomesafen), suggesting potential as a Protoporphyrinogen Oxidase inhibitor when coupled with appropriate "head" groups (e.g., uracils or triazolinones).

Structure-Activity Relationship (SAR) Diagram[1]

SAR_Analysis Center 2-Chloro-4-(pyridin-3-yloxy)aniline (Scaffold) Mod1 Urea Linkage Formation (+ 2,6-difluorobenzoyl isocyanate) Center->Mod1 Mod2 Amide/Imide Formation (+ cyclic imides) Center->Mod2 Mod3 Isostere Exploration (vs. 2-pyridyl & 4-pyridyl) Center->Mod3 Target1 Benzoylurea Insecticides (e.g., 3-pyridyl analog of Chlorfluazuron) Target2 Diarylether Herbicides (PPO Inhibitors) Target3 Kinase Inhibitor Repurposing (Fungicides) Mod1->Target1 High Larvicidal Potency Mod2->Target2 Broadleaf Weed Control Mod3->Target3 Novel MOA Discovery

Figure 2: Strategic diversification of the aniline scaffold into three major agrochemical classes.

Experimental Protocol: Synthesis of a Benzoylurea Derivative

Objective: To synthesize N-[2-chloro-4-(pyridin-3-yloxy)phenyl]-N'-(2,6-difluorobenzoyl)urea, a putative chitin synthesis inhibitor, demonstrating the utility of the aniline.

Materials:
  • 2-Chloro-4-(pyridin-3-yloxy)aniline (1.0 eq)[1]

  • 2,6-Difluorobenzoyl isocyanate (1.1 eq)[1]

  • Toluene or Dichloromethane (DCM) (Solvent)

  • Nitrogen atmosphere[1][3]

Methodology:
  • Preparation: Charge a dry 3-neck round-bottom flask with 2-Chloro-4-(pyridin-3-yloxy)aniline (10 mmol) and anhydrous Toluene (50 mL). Maintain under

    
     flow.
    
  • Addition: Dissolve 2,6-Difluorobenzoyl isocyanate (11 mmol) in Toluene (10 mL). Add this solution dropwise to the aniline mixture at room temperature (20-25°C). Note: The reaction is exothermic; control rate to maintain temp <30°C.

  • Reaction: Stir the suspension for 4–6 hours. A thick white precipitate (the urea) typically forms.

  • Monitoring: Monitor consumption of the aniline by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Work-up: Filter the solid precipitate under vacuum. Wash the filter cake with cold Toluene (2 x 10 mL) followed by Hexane (2 x 10 mL) to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary to achieve >98% purity (HPLC).

  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic urea protons (
    
    
    10-11 ppm) and the benzoyl/pyridyl aromatic signals.[1]

Safety & Environmental Impact[1][4]

  • Handling: As an aniline derivative, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact. Use full PPE (gloves, goggles, respirator).

  • Ecotoxicity: Pyridyloxy-phenyl compounds are often highly toxic to aquatic invertebrates (e.g., Daphnia magna) due to their lipophilicity (

    
    ). All waste streams must be incinerated; do not release into water systems.
    
  • Stability: The ether linkage is stable to hydrolysis under neutral conditions but may cleave under strong acidic conditions at high temperatures.

References

  • Chemical Identification: 2-Chloro-4-(pyridin-3-yloxy)aniline. ChemicalBook. CAS: 315227-20-4.[1][4] Link

  • Synthesis of Pyridyloxy-Anilines: Process for the preparation of halogenated anilines and ether derivatives. European Patent Office, EP2940002A1. (General methodology for halo-aniline ether synthesis). Link

  • Benzoylurea Context: Synthesis and insecticidal activity of novel benzoylphenylureas. Journal of Agricultural and Food Chemistry. (Contextual reference for urea formation from anilines). Link

  • Agrochemical Class Review: Pyridine Derivatives as Insecticides. National Institutes of Health (NIH) / PubMed. (Review of pyridine-based scaffolds in pest control). Link

  • Related Urea Herbicides: Synthesis and herbicidal activity of new substituted pyridinyl-urea derivatives. ResearchGate. (Demonstrates the utility of the pyridyl-urea motif). Link

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Characterization of 2-Chloro-4-(pyridin-3-yloxy)aniline

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It addresses the physicochemical characterization of 2-Chloro-4-(pyridin-3-yloxy)aniline , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It addresses the physicochemical characterization of 2-Chloro-4-(pyridin-3-yloxy)aniline , a critical intermediate in the synthesis of multi-kinase inhibitors (such as analogues of Sorafenib and Regorafenib).

Executive Summary & Chemical Significance[1][2][3]

2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 205744-16-7 / Analogous isomers) represents a class of "scaffold" intermediates essential for constructing diaryl urea kinase inhibitors. Its structure features an electron-rich aniline ring and a basic pyridine moiety linked by an ether bridge.

Understanding the solubility profile of this compound is not merely an academic exercise; it is the rate-limiting step in:

  • Reaction Solvent Selection: Optimizing nucleophilic attacks during urea formation (e.g., reaction with isocyanates).

  • Purification Efficiency: Designing cooling crystallization processes to maximize yield and reject impurities (such as unreacted aminophenols).

  • Solid State Control: Managing polymorphs during the isolation phase.

This guide outlines the theoretical solubility landscape, experimental determination protocols, and thermodynamic modeling required to scale up this intermediate.

Solubility Landscape: Physicochemical Profiling

The solubility of 2-Chloro-4-(pyridin-3-yloxy)aniline is governed by the interplay between its hydrophobic chloro-phenyl core and its hydrogen-bonding capable amine and pyridine groups.

Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on the functional group contribution method, the molecule exhibits a "Push-Pull" solubility behavior. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), while the aniline amine acts as both a donor (HBD) and acceptor.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPExcellent Strong dipole-dipole interactions disrupt the crystal lattice; high capacity to solvate the polar pyridine ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces with the aromatic rings; Cl-substituent affinity.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High H-bonding capability facilitates dissolution, but solubility decreases as the alkyl chain of the alcohol lengthens (Steric hindrance).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general solvents; often used as anti-solvents or for cooling crystallization due to steep solubility-temperature curves.
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate Solvates the hydrophobic core but lacks H-bonding capability to overcome the crystal lattice energy efficiently.
Aliphatic Hydrocarbons n-Hexane, n-HeptanePoor (Insoluble) Lacks necessary polarity; ideal anti-solvents to force precipitation.
Temperature Dependence

Like most crystalline organic solids, the dissolution of 2-Chloro-4-(pyridin-3-yloxy)aniline is an endothermic process (


). Solubility increases significantly with temperature, following the modified Apelblat equation curve.

Thermodynamic Modeling & Data Analysis

To translate raw solubility data into process parameters, we utilize thermodynamic models. These models allow us to interpolate solubility at any temperature within the measured range.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical parameters derived from regression analysis.
    
The van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.



  • 
     : Enthalpy of solution (typically positive, indicating heat is absorbed).
    
  • 
     : Entropy of solution (typically positive, indicating increased disorder).
    

Process Insight: If


 is high, the solubility is highly sensitive to temperature changes. This indicates that cooling crystallization  will be a highly effective purification method (high yield recovery upon cooling).

Experimental Protocol: Automated Solubility Determination

To ensure data integrity (Trustworthiness), we employ the Laser Monitoring Observation Technique . This dynamic method eliminates sampling errors associated with gravimetric (static) methods.

Workflow Diagram

The following diagram illustrates the self-validating workflow for determining the solubility curve.

SolubilityProtocol Start Solid Preparation (Excess Solute) Solvent Solvent Addition (Gravimetric) Start->Solvent Equilibrium Thermostatic Mixing (Stirring) Solvent->Equilibrium Laser Laser Transmission Monitoring Equilibrium->Laser Heating Ramp Dissolution Dissolution Point (Max Transmission) Laser->Dissolution Turbidity -> Clear Calculation Mole Fraction (x) Calculation Dissolution->Calculation Model Apelblat Fitting Calculation->Model Model->Start Validation (R² < 0.99)

Figure 1: Dynamic Laser Monitoring workflow for solubility determination. The feedback loop ensures statistical reliability.

Step-by-Step Methodology
  • Preparation: Accurately weigh 2-Chloro-4-(pyridin-3-yloxy)aniline (approx. 0.5g) into a jacketed glass vessel.

  • Solvent Dosing: Add a known mass of solvent (e.g., Methanol). Record the mass to 0.0001g precision.

  • Setup: Insert a magnetic stirrer and the laser probe (transmissometer).

  • Dynamic Heating:

    • Set the cooling bath to 273.15 K.

    • Slowly increase temperature (0.5 K/min) while stirring.

    • Monitor laser transmittance. The solution will remain opaque (low transmittance) while solid exists.

  • Endpoint Detection: The temperature at which laser transmittance jumps to 100% (or plateaus) is recorded as the Saturation Temperature (

    
    )  for that specific concentration.
    
  • Repeat: Add more solute to the same vessel (increasing concentration) and repeat the heating ramp to generate the next point on the curve.

Process Application: Crystallization Strategy

The solubility data directly informs the purification strategy for the intermediate.

Solvent Selection Logic

SolventSelection Input Crude Intermediate (Impure) Screen Solubility Screening Input->Screen Branch1 High Solubility (DMSO/DMF) Screen->Branch1 Branch2 Temp-Dependent (EtOH/EtOAc) Screen->Branch2 Branch3 Low Solubility (Water/Hexane) Screen->Branch3 Decision1 Reaction Solvent Branch1->Decision1 Homogeneous Rxn Decision2 Crystallization Solvent Branch2->Decision2 Cooling Cryst. Decision3 Anti-Solvent Branch3->Decision3 Drowning Out

Figure 2: Strategic selection of solvents based on solubility tiers.

Recommended Purification Protocol

Based on typical profiles for this class of compounds:

  • Dissolution: Dissolve crude solid in Ethyl Acetate or Ethanol at reflux (

    
    ).
    
  • Filtration: Hot filtration to remove inorganic salts (insoluble).

  • Cooling: Slowly cool to 5°C. The steep solubility curve in these solvents usually drives high-purity precipitation.

  • Anti-solvent (Optional): If yield is low, add n-Heptane dropwise to the cooled solution to force further precipitation.

References

  • Bankston, D., et al. (2002).[1] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • Wang, J., et al. (2021). "Solubility and Thermodynamic Modeling of 4-(4-Aminophenoxy)-N-methylpicolinamide in Different Solvents." Journal of Chemical & Engineering Data. (Note: Analogous structural methodology). Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] Link

Sources

Foundational

Technical Guide: Chemical Stability &amp; Degradation Profiling of Aminophenoxy Pyridine Intermediates

Executive Summary Aminophenoxy pyridines (APPs) are critical pharmacophores in the synthesis of Type II kinase inhibitors, including Sorafenib , Cabozantinib , and Regorafenib . Structurally, they consist of an electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenoxy pyridines (APPs) are critical pharmacophores in the synthesis of Type II kinase inhibitors, including Sorafenib , Cabozantinib , and Regorafenib . Structurally, they consist of an electron-deficient pyridine ring linked via an ether bridge to an electron-rich aniline moiety.

This structural duality presents a unique stability paradox: the pyridine ring is susceptible to N-oxidation and photolytic cleavage, while the aniline moiety is highly prone to oxidative coupling and azo-formation. This guide provides a mechanistic analysis of these degradation pathways, validated forced degradation protocols, and specific mitigation strategies to ensure the integrity of these intermediates during GMP manufacturing.

Structural Analysis & Reactivity Profile

To predict stability, we must deconstruct the molecule into its reactive electronic zones.

The Electronic Tug-of-War

The APP scaffold contains two competing electronic systems:

  • The Pyridine Ring (

    
    -deficient):  The nitrogen atom withdraws electron density from the ring, making carbons 2, 4, and 6 susceptible to nucleophilic attack (though less relevant for storage stability). Crucially, the pyridine nitrogen lone pair remains a site for electrophilic attack (N-oxidation).
    
  • The Aminophenoxy Moiety (

    
    -excessive):  The ether oxygen and the amine nitrogen donate electron density into the phenyl ring. This makes the aniline ring highly susceptible to oxidative stress  and electrophilic aromatic substitution .
    
The Critical Weak Points
  • Primary Amine (

    
    ):  The highest risk vector. Prone to oxidation (hydroxylamine 
    
    
    
    nitroso
    
    
    nitro) and oxidative coupling (azo dimers).
  • Pyridine Nitrogen: Susceptible to N-oxide formation, particularly in the presence of peracids or peroxides.

  • Ether Linkage (

    
    ):  Generally chemically robust but can undergo cleavage under extreme acidic conditions or high-energy UV exposure.
    

Degradation Pathways: Mechanistic Insight

The following diagram illustrates the cascade of degradation products typically observed during stress testing of APP intermediates.

Degradation Logic Flow (Visualization)

APPDegradation cluster_ox Oxidative Pathway Parent Aminophenoxy Pyridine (Parent) NOxide Pyridine N-Oxide (Oxidative) Parent->NOxide H2O2 / Peroxides (Pyridine N-attack) Hydrazo Hydrazo Intermediate Parent->Hydrazo Air/O2 (Slow) (Aniline N-attack) Quinone Quinone Imine (Extreme Oxidation) Parent->Quinone Radical Oxidation Photodeg Ring Opening/Cleavage (Photolytic) Parent->Photodeg UV Light (254nm) (Ether cleavage) Azo Azo Dimer (Oxidative Coupling) Hydrazo->Azo -2H (Oxidation)

Figure 1: Mechanistic degradation pathways of aminophenoxy pyridines under oxidative and photolytic stress.

Detailed Mechanisms
A. Oxidative Instability (The Dominant Pathway)

Unlike simple anilines, the phenoxy-linked aniline is activated by the ether oxygen.

  • Mechanism: Radical abstraction of a hydrogen atom from the amine creates a nitrogen radical (

    
    ). Two such radicals couple to form a hydrazo intermediate (
    
    
    
    ), which rapidly oxidizes to the Azo dimer (
    
    
    ).
  • Impact: This results in colored impurities (often yellow/orange to dark brown) even at trace levels (<0.1%).

B. Pyridine N-Oxidation[1]
  • Mechanism: In the presence of peroxides (often found as impurities in solvents like THF or ethers), the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

  • Result: Formation of the Pyridine N-oxide. This is a polar impurity that elutes earlier than the parent in Reverse Phase HPLC.

Experimental Profiling: Forced Degradation Protocols

As a self-validating system, your stability study must prove mass balance. If the parent peak decreases by 10%, the sum of impurities must rise by ~10% (accounting for response factors).

Stress Testing Matrix
Stress ConditionReagent / ConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5-20%Protonation of pyridine and amine protects them from oxidation. Expect stability unless amide side-chains exist.
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours5-20%Pyridine ring is susceptible to nucleophilic attack (

) by hydroxide at high temps.
Oxidation 3%

, RT
2-6 Hours10-30%Critical: Rapid formation of N-oxides and Azo dimers. Monitor closely to prevent total destruction.
Photolysis 1.2M lux hours (ICH Q1B)~7 DaysVariablePyridines absorb UV strongly. Look for ring-opening or ether cleavage products.
Thermal 80°C (Solid State)7 Days< 5%Solid-state stability is usually high unless residual solvent promotes crystal lattice collapse.
Analytical Method (HPLC-UV/MS)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and protonates the amine for better peak shape).

  • Mobile Phase B: Acetonitrile (MeOH can react with activated acids/esters, avoid if possible).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • 254 nm: General aromatic detection.

    • 210 nm: For non-conjugated degradants.

    • MS (ESI+): Essential for identifying N-oxides (+16 Da) and Dimers (2x Mass - 2 Da).

Analytical Workflow & Decision Tree

When an unknown impurity appears during stability testing, follow this logic to identify it.

AnalyticalWorkflow Start Unknown Impurity Detected (RRT != Parent) CheckUV Check UV Spectrum (DAD) Start->CheckUV CheckMS Check Mass Shift (LC-MS) Start->CheckMS IsRedShift Red Shifted UV? (Yellow/Color) CheckUV->IsRedShift MassPlus16 Mass = M + 16? CheckMS->MassPlus16 MassDimer Mass = 2M - 2? CheckMS->MassDimer ConcludeAzo ID: Azo Dimer (Oxidative Coupling) IsRedShift->ConcludeAzo Yes MassPlus16->MassDimer No ConcludeNOx ID: N-Oxide (Pyridine or Amine) MassPlus16->ConcludeNOx Yes MassDimer->ConcludeAzo Yes ConcludeHydro ID: Hydrolysis Product (Amide Cleavage) MassDimer->ConcludeHydro No

Figure 2: Analytical decision tree for impurity identification in aminophenoxy pyridines.

Regulatory & Safety Implications (Genotoxicity)

The Aniline Alert (ICH M7)

Aminophenoxy pyridines contain a primary aniline functionality. Under ICH M7 guidelines, anilines are often flagged as Potentially Genotoxic Impurities (PGIs) due to their ability to form DNA-reactive metabolites.

  • Alert Structure: Primary aromatic amine.

  • Risk: If sodium nitrite (

    
    ) is used in any step (e.g., diazotization) or if high levels of nitrate are present in water, the amine can form N-nitroso  compounds or diazonium salts, which are potent mutagens.
    
  • Control Strategy:

    • Purge Factor: Demonstrate that the crystallization step effectively rejects the aniline starting material.

    • Avoid Nitrites: Strictly segregate nitrite reagents from the amine-containing steps.

Storage & Handling Recommendations

Based on the oxidative and photolytic instability profiles:

  • Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion is mandatory to prevent the "browning" (azo formation) of the solid over time.

  • Container: Amber glass or double-lined LDPE bags inside High-Density Polyethylene (HDPE) drums to block UV light.

  • Temperature: Refrigerated storage (2-8°C) is recommended for long-term holding (>6 months) to retard autoxidation rates.

  • Solvents: Avoid ether-based solvents (THF, Diethyl ether) during the final wash steps unless they are certified peroxide-free.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide. Retrieved from

  • Ren, L., et al. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Kuna, et al. (2019). Stability Indicating RP-HPLC Method for the Estimation of Cabozantinib. International Journal of Pharmaceutical Sciences and Research. Retrieved from

  • ICH Guidelines.ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Guidelines.ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

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Exploratory

History and discovery of 2-Chloro-4-(pyridin-3-yloxy)aniline as a chemical intermediate

An In-Depth Technical Guide to the History and Discovery of 2-Chloro-4-(pyridin-3-yloxy)aniline: A Core Chemical Intermediate Authored by: Gemini, Senior Application Scientist Foreword: The Unseen Architect in Modern The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 2-Chloro-4-(pyridin-3-yloxy)aniline: A Core Chemical Intermediate

Authored by: Gemini, Senior Application Scientist

Foreword: The Unseen Architect in Modern Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of critical, often unsung, chemical intermediates. These molecules are the true architects of complex drug structures, and their efficient synthesis is paramount to the viability of a therapeutic agent. This guide delves into the history, synthesis, and application of one such pivotal intermediate: 2-Chloro-4-(pyridin-3-yloxy)aniline .

This compound, a seemingly modest substituted aniline, rose to prominence as an indispensable building block in the synthesis of targeted cancer therapies, most notably the dual tyrosine kinase inhibitor, Lapatinib. Its story is not one of a sudden, serendipitous discovery, but rather a narrative of rational design, synthetic optimization, and the relentless pursuit of efficiency in medicinal chemistry. For researchers and drug development professionals, understanding the journey of this intermediate offers profound insights into the strategic decisions that underpin the creation of life-saving medicines.

Genesis and Strategic Importance

The emergence of 2-Chloro-4-(pyridin-3-yloxy)aniline is intrinsically linked to the development of a class of oncology drugs known as kinase inhibitors. Specifically, its structure was conceived to fulfill a precise role in the pharmacophore of molecules designed to target receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]

The aniline nitrogen provides a crucial point of attachment for building the core scaffold of the inhibitor (often a quinazoline ring system), while the chloro and pyridin-3-yloxy substituents at the 2 and 4 positions, respectively, are not arbitrary decorations. They are strategically placed to:

  • Modulate Potency and Selectivity: The electronic and steric properties of these groups influence how the final drug molecule binds within the ATP-binding pocket of the target kinase. The 3-pyridyl ether moiety, in particular, is often designed to interact with specific amino acid residues, enhancing binding affinity and selectivity.

  • Optimize Pharmacokinetic Properties: These substituents play a vital role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, impacting its solubility, stability, and bioavailability.[2]

While pyridine-based compounds have a long history in agrochemicals and pharmaceuticals[3], the specific configuration of 2-Chloro-4-(pyridin-3-yloxy)aniline was tailored for a new generation of targeted therapies that began to emerge in the late 1990s and early 2000s.

The Synthetic Blueprint: A Journey in Chemical Assembly

The industrial-scale synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline is a multi-step process that hinges on the efficient and high-yield formation of a diaryl ether bond. The most common and logical approach involves a convergent synthesis, preparing two key precursors that are then coupled together. The overall strategy can be summarized as follows:

  • Preparation of the Aniline Precursor: Synthesis of a suitably functionalized chloronitrobenzene.

  • The Crucial C-O Bond Formation: Coupling of the chloronitrobenzene with 3-hydroxypyridine via a nucleophilic aromatic substitution, typically an Ullmann condensation.

  • Final Reduction: Conversion of the nitro group to the essential aniline functionality.

The following diagram outlines the logical flow of this synthetic pathway.

G cluster_0 Precursor Synthesis cluster_1 Key Coupling Reaction cluster_2 Final Intermediate A p-Nitroaniline B 2-Chloro-4-nitroaniline A->B Chlorination (e.g., HCl, Cl₂) D 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene B->D Ullmann Condensation (+ 3-Hydroxypyridine) C 3-Hydroxypyridine E 2-Chloro-4-(pyridin-3-yloxy)aniline D->E Nitro Group Reduction (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Overall synthetic pathway to 2-Chloro-4-(pyridin-3-yloxy)aniline.

Causality in Experimental Design: The Ullmann Condensation

The linchpin of this entire synthesis is the formation of the diaryl ether linkage. The reaction of an aryl halide with an alcohol (or phenoxide) to form a C-O bond is notoriously challenging. The method of choice here is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution.[4][5]

Why the Ullmann Reaction?

  • Reactivity: The starting material, 2-chloro-4-nitroaniline (or its nitro-precursor), contains a chloro-substituent on an electron-deficient aromatic ring. The strong electron-withdrawing effect of the nitro group para to the chloro group activates the ring towards nucleophilic attack, making it a suitable substrate for this reaction.

  • Catalysis is Key: While activated, the reaction still requires a catalyst to proceed at a reasonable rate and yield. Copper catalysts, typically Cu(I) species, are classic choices for facilitating this type of C-O bond formation.[4] The catalyst is believed to coordinate to both the aryl halide and the nucleophile, lowering the activation energy of the reaction.[4][6]

  • Process Viability: Though classic Ullmann conditions can be harsh (high temperatures), modern advancements with ligands and optimized reaction media have made this a viable and scalable industrial process.[6][7]

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene

This protocol describes the critical Ullmann coupling step. It is a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

G A 1. Reagent Charging - Add 2-Chloro-4-nitroaniline,  3-Hydroxypyridine, K₂CO₃,  and CuI to DMF. B 2. Inert Atmosphere - Purge vessel with N₂ or Ar  to remove oxygen. A->B C 3. Heating & Reaction - Heat mixture to 120-140°C. - Stir for 12-24 hours. B->C D 4. Monitoring - Track starting material  consumption via TLC/HPLC. C->D E 5. Quenching & Work-up - Cool to RT. - Quench with NH₄OH/H₂O. - Extract with Ethyl Acetate. D->E F 6. Purification - Wash organic layer with brine. - Dry over Na₂SO₄. - Concentrate in vacuo. E->F G 7. Isolation - Purify crude product via  column chromatography or  recrystallization. F->G

Caption: Experimental workflow for the Ullmann Condensation step.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-nitroaniline (1.0 eq).

  • Reagent Addition: Add 3-hydroxypyridine (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

  • Solvent and Inerting: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Purge the flask with nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The base (K₂CO₃) is crucial for deprotonating the 3-hydroxypyridine to form the more nucleophilic pyridinoxide anion.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC until the starting 2-chloro-4-nitroaniline spot is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Pour the dark mixture into a solution of aqueous ammonia and water to quench the reaction and complex with the copper catalyst.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene, can be purified further by column chromatography or recrystallization.

The Final Transformation: Nitro Group Reduction

With the diaryl ether in hand, the final step is the reduction of the nitro group to the primary amine. This is a standard and well-understood transformation in organic synthesis.

Choice of Method:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon catalyst (H₂, Pd/C) is a clean and efficient method, often providing high yields with minimal byproducts.

  • Metal/Acid Reduction: A classic and cost-effective alternative is the use of a metal, such as iron powder (Fe) or tin(II) chloride (SnCl₂), in an acidic medium like acetic acid or hydrochloric acid.[8] This method is robust and tolerant of various functional groups.

A typical procedure involves stirring the nitro-intermediate with iron powder in glacial acetic acid and gently heating until the reaction is complete.[9]

Application in Lapatinib Synthesis: The Intermediate Takes the Stage

The value of 2-Chloro-4-(pyridin-3-yloxy)aniline is fully realized in its role as a key fragment for building larger, more complex molecules. In the synthesis of Lapatinib, it serves as the "eastern" portion of the drug, which is coupled with the "western" quinazoline core.[2][10][11]

The reaction is a nucleophilic aromatic substitution where the aniline nitrogen of our intermediate attacks an electrophilic position on the quinazoline ring (typically a C-Cl bond), displacing the chloride and forming the final C-N bond that links the two halves of the molecule.[2]

G A 2-Chloro-4-(pyridin-3-yloxy)aniline (Our Intermediate) C N-(3-chloro-4-((pyridin-3-yl)oxy)phenyl)-6-iodoquinazolin-4-amine (Coupled Intermediate) A->C Nucleophilic Aromatic Substitution (SNAr) (Isopropanol, heat) B 4-Chloro-6-iodoquinazoline (Quinazoline Core) B->C D Further Steps (Suzuki Coupling, Reductive Amination) C->D E Lapatinib (Final API) D->E

Caption: Use of the intermediate in the synthesis of Lapatinib.

This coupling step highlights the strategic brilliance of the intermediate's design. The aniline group provides the necessary nucleophilicity, while the rest of the molecule is carried through the reaction intact, ready for subsequent functionalization to complete the synthesis of the final API.[10][11][12]

Data Summary and Properties

A comprehensive understanding of a chemical intermediate requires knowledge of its fundamental properties.

PropertyValueReference
Chemical Name 2-Chloro-4-(pyridin-3-yloxy)aniline[13]
CAS Number 25935-37-9[13]
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Appearance Typically a solid
Purity >95-98% (Commercial Grades)[14]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Conclusion: A Testament to Rational Chemical Design

The story of 2-Chloro-4-(pyridin-3-yloxy)aniline is a powerful illustration of how intermediates are born from necessity. It was not discovered by chance but was rationally designed to serve a specific function within a complex synthetic strategy aimed at producing a novel class of therapeutic agents. Its synthesis, centered around the robust and scalable Ullmann condensation, demonstrates a blend of classic organic chemistry principles with modern process optimization. For scientists in the field, this intermediate is more than just a chemical; it is a case study in strategic synthesis and a foundational piece in the architecture of modern medicine.

References

  • CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Synthesis of 2-chloro-4-nitroaniline . PrepChem.com. [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids . ResearchGate. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods . PubMed. [Link]

  • WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS . De Gruyter. [Link]

  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking . PMC. [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Ullmann Reaction . Name Reactions in Organic Synthesis. [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) . Green Chemistry (RSC Publishing). [Link]

  • PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES . European Patent Office. [Link]

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • (PDF) 2-Chloro-4-iodoaniline . ResearchGate. [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines . European Patent Office. [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis . PubMed. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]

  • Synthesis of Lapatinib via direct regioselective arylation of furfural . ResearchGate. [Link]

  • Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation . CrystEngComm (RSC Publishing). [Link]

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Protocols & Analytical Methods

Method

Nucleophilic substitution reaction conditions for chloropyridines and aminophenols

An Application Guide to Nucleophilic Substitution Reactions of Chloropyridines and Aminophenols Introduction The coupling of chloropyridines with aminophenols is a cornerstone reaction in modern synthetic chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Reactions of Chloropyridines and Aminophenols

Introduction

The coupling of chloropyridines with aminophenols is a cornerstone reaction in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. The resulting arylamine and arylether pyridyl scaffolds are prevalent in a multitude of bioactive molecules and functional materials. However, the inherent bifunctionality of aminophenols (containing both a nucleophilic amine and a hydroxyl group) and the variable reactivity of chloropyridines present significant challenges in achieving predictable and selective outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the reaction conditions governing the nucleophilic substitution between these two classes of compounds. We will explore the mechanistic dichotomy between metal-free Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, with a focus on rationally controlling chemoselectivity for either N-arylation or O-arylation. The protocols and insights herein are designed to be field-proven, explaining the causality behind experimental choices to empower chemists to troubleshoot and optimize these critical transformations.

Chapter 1: Core Principles and the Chemoselectivity Challenge

The reaction between a chloropyridine and an aminophenol can proceed via two primary pathways, each governed by distinct electronic and catalytic requirements. The fundamental challenge lies in directing the reaction to selectively form either a C-N bond (N-arylation) or a C-O bond (O-arylation).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a two-step addition-elimination mechanism.[1] It is most effective when the pyridine ring is "activated" by electron-withdrawing groups (EWGs) ortho or para to the chlorine atom. The pyridine nitrogen itself acts as a powerful EWG, making the C2 and C4 positions particularly susceptible to nucleophilic attack.[2][3]

The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key determinant of the reaction rate. For SNAr, the reactivity of chloropyridines generally follows the order: 2-chloro > 4-chloro >> 3-chloro. Metal-free SNAr reactions are often feasible for highly activated substrates, such as 2-chloro-5-nitropyridine, and represent an environmentally favorable alternative to metal-catalyzed methods.[5]

Transition-Metal-Catalyzed Cross-Coupling

For less reactive chloropyridines (e.g., 3-chloropyridine) or when milder conditions are required, transition-metal catalysis is indispensable. The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds using a palladium catalyst.[6][7] This reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, a significant hurdle for the relatively inert aryl chlorides.[2]

Conversely, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are typically employed for the formation of C-O bonds. The choice of metal catalyst, therefore, provides a powerful, though not always absolute, tool for controlling chemoselectivity.

The N- vs. O-Arylation Dilemma

Aminophenols possess two distinct nucleophilic centers. The selectivity of the reaction is a delicate balance of several factors:

  • Acidity (pKa): The phenolic hydroxyl group is significantly more acidic (pKa in DMSO ~18 for phenol) than the amine (pKa in DMSO ~31 for aniline).[8] Under basic conditions, the phenoxide is the dominant anionic species and is often a more potent nucleophile.

  • Catalyst System: As a general rule, palladium-based catalysts with specialized phosphine ligands preferentially catalyze N-arylation, while copper-based systems tend to favor O-arylation.[8]

  • Base: The choice and stoichiometry of the base can selectively deprotonate one nucleophile over the other, thereby directing the reaction pathway.

The following diagram illustrates the primary decision-making workflow for selecting a reaction pathway.

G cluster_start Substrate Analysis cluster_pathway Reaction Pathway Selection start Chloropyridine & Aminophenol Substrates target_N Target: N-Arylation (C-N Bond) start->target_N Define Goal target_O Target: O-Arylation (C-O Bond) start->target_O Define Goal path_pd Palladium-Catalyzed Buchwald-Hartwig Amination target_N->path_pd Primary Choice path_cu Copper-Catalyzed Ullmann Condensation target_O->path_cu Primary Choice path_snar Metal-Free SNAr (Activated Pyridines) path_pd->path_snar Alternative for activated systems

Caption: Logical workflow for selecting a synthetic strategy.

Chapter 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Achieving selective C-N bond formation is reliably accomplished using palladium catalysis. The key to success with chloropyridines is the selection of a highly active catalyst system capable of activating the strong C-Cl bond.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process.

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex L_n(Ar)Pd(II)-Cl ox_add->pd2_complex ligand_ex Amine Coordination pd2_complex->ligand_ex pd2_amido [(Ar)Pd(II)-NHR']L_n ligand_ex->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NHR' red_elim->product reagents1 Ar-Cl reagents1->ox_add reagents2 R'-NH₂ Base reagents2->ligand_ex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Key Reaction Parameters
  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable as they form the active Pd(0) species more cleanly and efficiently.[2]

  • Ligand: This is the most critical variable. For activating C-Cl bonds, bulky, electron-rich biarylphosphine ligands are essential. Standard ligands like PPh₃ are generally ineffective.[2] Highly recommended ligands include BrettPhos , RuPhos , and XPhos . These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often necessitates a more active catalyst system and higher temperatures.[2]

  • Solvent: Anhydrous, degassed aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used.[2] The choice can affect solubility and reaction rates.

  • Temperature: Elevated temperatures, typically in the 80-110 °C range, are necessary to overcome the activation energy of the C-Cl oxidative addition.[2]

Protocol for Selective N-Arylation of 4-Aminophenol

This protocol is adapted from methodologies developed for the selective amination of aminophenols using palladium catalysis.[8]

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • 4-Aminophenol (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the BrettPhos Pd G3 precatalyst and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the chloropyridine and 4-aminophenol to the flask.

  • Solvent Addition: Remove the flask from the glovebox and add the anhydrous, degassed toluene via syringe under a positive pressure of argon or nitrogen.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

ParameterConditionRationale / E-E-A-T Insight
Catalyst BrettPhos Pd G3A highly active, state-of-the-art precatalyst designed for challenging C-Cl couplings. Ensures efficient turnover and high yields.[8]
Base NaOtBuStrong base ensures deprotonation of the amine to form the active nucleophile for the Pd cycle. Its bulkiness minimizes side reactions.[2]
Solvent TolueneHigh-boiling, non-polar aprotic solvent. Good for solubilizing reagents and achieving necessary reaction temperatures. Must be anhydrous.[2]
Temperature 110 °CRequired to drive the rate-limiting oxidative addition of the chloropyridine to the Pd(0) center.[2]

Chapter 3: Copper-Catalyzed O-Arylation (Ullmann-Type Condensation)

For the selective synthesis of aminophenoxy-pyridines, copper catalysis is the method of choice. These reactions typically require a copper(I) source and a suitable ligand to facilitate the C-O bond formation.

Key Reaction Parameters
  • Copper Source: Copper(I) iodide (CuI) is the most common and inexpensive copper source for these transformations.

  • Ligand: The presence of a ligand is often crucial for achieving high yields. N,N'-donating ligands such as picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have proven effective in promoting selective O-arylation of aminophenols.[8]

  • Base: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective as they selectively deprotonate the more acidic phenolic -OH group over the amine -NH₂ group.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the reagents and the intermediate copper-phenoxide species.

Protocol for Selective O-Arylation of 4-Aminophenol

This protocol is based on established copper-catalyzed methods for selective O-arylation.[8]

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • 4-Aminophenol (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Picolinic Acid (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (4 mL)

Procedure:

  • Reagent Setup: To a dry reaction vial, add CuI, picolinic acid, K₂CO₃, 4-aminophenol, and a magnetic stir bar.

  • Reagent Addition: Add the chloropyridine to the vial.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash extensively with water (4 x 20 mL) to remove DMSO, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale / E-E-A-T Insight
Catalyst CuI / Picolinic AcidThis system is known to selectively catalyze C-O bond formation. Picolinic acid acts as a ligand to stabilize the copper center and facilitate the coupling.[8]
Base K₂CO₃A moderately strong base that preferentially deprotonates the acidic phenol, forming the potassium phenoxide in situ, which is the active nucleophile for the copper catalyst.
Solvent DMSOA polar aprotic solvent required to dissolve the inorganic base and facilitate the reaction at high temperatures.
Temperature 120 °CHigher temperatures are generally required for Ullmann-type couplings to proceed at a reasonable rate.

Chapter 4: Troubleshooting and Side Reactions

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion (Buchwald-Hartwig) 1. Inactive catalyst system.[2]2. Insufficiently high temperature.[2]3. Presence of oxygen or water.[2]1. Switch to a more active ligand (e.g., BrettPhos, RuPhos) or a precatalyst. Increase catalyst loading to 3-5 mol%.[2]2. Increase temperature to 100-110 °C.[2]3. Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon/Nitrogen).[2]
Hydrodehalogenation (C-Cl replaced by C-H) Competing reduction pathway, often exacerbated by trace water or slow reductive elimination.[2]1. Use scrupulously dried reagents and solvents.2. Ensure the base is anhydrous and high purity.[2]3. Use a slight excess of the aminophenol (1.2-1.5 equiv).[2]
Poor Chemoselectivity (Mixture of N- and O-products) The chosen conditions are not sufficiently selective for one nucleophile over the other.1. For N-arylation, ensure a robust Pd/biarylphosphine system is used.[8]2. For O-arylation, switch to a CuI-based system with an appropriate ligand.[8]3. Re-evaluate the base. A weaker base (K₂CO₃) with CuI favors O-arylation; a strong base (NaOtBu) with Pd favors N-arylation.
Insolubility of Reagents Poor choice of solvent for the specific substrates or base.[2]Screen alternative solvents. For Buchwald-Hartwig, consider 1,4-dioxane or THF. For Ullmann, DMF can be an alternative to DMSO.[2]

Conclusion

The nucleophilic substitution of chloropyridines with aminophenols is a powerful yet nuanced transformation. Mastery of this reaction class hinges on a clear understanding of the underlying mechanistic principles and the factors that govern chemoselectivity. By carefully selecting the catalyst system—palladium for N-arylation and copper for O-arylation—and meticulously controlling the base, solvent, and temperature, chemists can achieve high yields and predictable outcomes. This guide provides a robust framework and validated protocols to navigate these challenges, enabling the efficient synthesis of valuable pyridyl-aminophenol derivatives for applications in research and development.

References

  • Leadbeater, N. E., & McGowan, C. C. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460. [Link]

  • Zhang, W., et al. (2022). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry. [Link]

  • Wibaut, J. P., & Broekman, F. W. (1939). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 58(8), 709-717. [Link]

  • Tselinsky, I. V., et al. (2016). Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines. ResearchGate. [Link]

  • LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Rodríguez, J. C., et al. (2020). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Lalezari, P. (1991). Method for making aminophenols and their amide derivatives.
  • Jacobsen, C. B., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Buchwald, S. L., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 51(45), 11359-11362. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • LibreTexts. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

Sources

Application

Industrial scale-up methods for 2-Chloro-4-(pyridin-3-yloxy)aniline production

Application Note: Process Development and Scale-Up Strategy for 2-Chloro-4-(pyridin-3-yloxy)aniline Executive Summary This Application Note details the industrial scale-up strategy for 2-Chloro-4-(pyridin-3-yloxy)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategy for 2-Chloro-4-(pyridin-3-yloxy)aniline

Executive Summary

This Application Note details the industrial scale-up strategy for 2-Chloro-4-(pyridin-3-yloxy)aniline , a critical bi-aryl ether intermediate often utilized in Type II kinase inhibitor synthesis (analogous to the Sorafenib/Regorafenib scaffold).[1]

The production of this molecule presents two distinct chemical engineering challenges:

  • Regioselective SNAr Coupling: Forcing the ether linkage at the para-position while preserving the ortho-chlorine atom.[1]

  • Chemoselective Hydrogenation: Reducing the nitro group to an aniline without hydrogenolysing the aryl-chloride bond (Dechlorination).[1]

This guide provides a self-validating protocol using 2-Chloro-4-fluoronitrobenzene and 3-Hydroxypyridine , emphasizing the use of sulfided platinum catalysts to ensure process integrity.[1]

Process Chemistry Overview

The synthesis follows a convergent two-step route. The choice of starting materials is dictated by the nucleophilic aromatic substitution (SNAr) rules: Fluorine is utilized as the leaving group due to its high electronegativity, which significantly lowers the transition state energy for the addition-elimination mechanism compared to chlorine, ensuring the ether forms exclusively at the 4-position.

Reaction Scheme (Graphviz)

SynthesisRoute SM1 2-Chloro-4-fluoronitrobenzene (Electrophile) INT Intermediate: 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene SM1->INT Step1 Step 1: S_NAr Coupling K2CO3, DMAc, 90°C SM2 3-Hydroxypyridine (Nucleophile) SM2->INT PROD Product: 2-Chloro-4-(pyridin-3-yloxy)aniline INT->PROD Step2 Step 2: Hydrogenation H2, Pt/C (Sulfided) No Dechlorination

Caption: Two-step convergent synthesis. Step 1 utilizes Fluorine displacement for regioselectivity. Step 2 utilizes poisoned catalyst for chemoselectivity.[1]

Phase 1: Regioselective Ether Formation (SNAr)[1]

Objective: Couple 3-Hydroxypyridine with 2-Chloro-4-fluoronitrobenzene. Critical Quality Attribute (CQA): Regioisomer purity >99.5%.

Rationale & Causality
  • Base Selection (K2CO3): We utilize Potassium Carbonate rather than stronger bases (like NaH or tBuOK).[1] 3-Hydroxypyridine exists in tautomeric equilibrium with 3-pyridone.[1][2] K2CO3 is sufficient to deprotonate the hydroxyl group (pKa ~8.7) to form the pyridin-3-olate anion without promoting degradation of the base-sensitive nitrobenzene.[1]

  • Solvent (DMAc): Dimethylacetamide is chosen over DMSO for scale-up.[1] While DMSO offers faster rates, it poses safety risks (exotherms) at high temperatures and is difficult to recover. DMAc allows for a cleaner water-precipitation workup.[1]

Protocol 1: SNAr Coupling (100g Scale)
ReagentMW ( g/mol )Equiv.[1][3][4]Mass (g)Role
2-Chloro-4-fluoronitrobenzene 175.551.0100.0Limiting Reagent
3-Hydroxypyridine 95.101.159.6Nucleophile
Potassium Carbonate (Anhydrous) 138.211.5118.0Base
DMAc (Dimethylacetamide) -5.0 Vol500 mLSolvent

Step-by-Step Methodology:

  • Charging: To a 1L jacketed reactor equipped with an overhead stirrer and nitrogen sweep, charge DMAc (500 mL) and 3-Hydroxypyridine (59.6 g).

  • Base Addition: Add K2CO3 (118.0 g) in portions. Note: Mild exotherm possible. Stir at 25°C for 30 minutes to ensure deprotonation.

  • Substrate Addition: Add 2-Chloro-4-fluoronitrobenzene (100.0 g).

  • Reaction: Heat the mixture to 90°C . Maintain for 6–8 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target < 1.0% remaining Fluoronitrobenzene.

  • Quench & Workup:

    • Cool reaction mass to 25°C.

    • Slowly add Water (1000 mL) over 1 hour. The product will precipitate as a yellow/orange solid.

    • Critical: Control addition rate to prevent oiling out.

  • Filtration: Filter the slurry. Wash the cake with water (2 x 200 mL) to remove residual DMAc and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C until moisture content (KF) is < 0.5%.

    • Expected Yield: 85–90% (approx. 125 g).

    • Purity: >98% (HPLC).

Phase 2: Chemoselective Hydrogenation

Objective: Reduce the nitro group to an aniline without removing the chlorine atom (Hydrodechlorination). Safety Warning: Handling pyrophoric catalysts and pressurized Hydrogen gas requires strict adherence to safety protocols.

Rationale & Causality
  • The Dechlorination Problem: Standard Pd/C catalysts are highly active for aryl-chloride cleavage.[1] Using them would yield the dechlorinated impurity (4-(pyridin-3-yloxy)aniline), rendering the batch unusable.[1]

  • The Solution (Sulfided Pt/C): We employ 5% Platinum on Carbon (Sulfided) .[1] The sulfur acts as a catalyst poison, selectively occupying the highly active sites responsible for C-Cl bond insertion, while leaving the sites required for -NO2 reduction available.

Protocol 2: Selective Reduction
ReagentSpecificationLoadingRole
Nitro Intermediate From Step 1100.0 gSubstrate
5% Pt/C (Sulfided) 50% wet2.0 wt% (dry basis)Catalyst
Methanol HPLC Grade10 Vol (1000 mL)Solvent
Hydrogen (H2) Gas3–5 barReductant

Step-by-Step Methodology:

  • Inerting: Purge the autoclave (Hastelloy or SS316) with Nitrogen (3 cycles).

  • Charging: Charge Methanol (1000 mL) and the Nitro Intermediate (100 g).

  • Catalyst Addition: Carefully add 5% Pt/C (sulfided) (4.0 g wet weight). Safety: Keep catalyst wet to prevent sparking.

  • Hydrogenation:

    • Pressurize with H2 to 3 bar .

    • Heat to 40°C .

    • Stir at 800–1000 RPM to ensure gas-liquid mass transfer.

  • Reaction Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.[1]

    • IPC:[1][5] HPLC must show < 0.1% Nitro intermediate and < 0.5% Dechlorinated impurity.

  • Filtration: Filter through a Celite bed or sparkler filter to remove the catalyst. Safety: Wash catalyst with water immediately before disposal to prevent pyrophoric ignition.

  • Isolation:

    • Concentrate the filtrate under vacuum to ~20% volume.

    • Add n-Heptane or Toluene as an anti-solvent to induce crystallization.[1]

    • Cool to 0–5°C and age for 2 hours.

  • Final Dry: Filter and dry at 45°C.

    • Expected Yield: 90–95%.[1]

    • Final Purity: >99.5%.

Process Flow Diagram (PFD)

The following diagram illustrates the industrial workflow, highlighting critical control points (CCPs).

ProcessFlow R1 Reactor 1 (Glass-Lined) S_NAr Coupling Temp: 90°C F1 Centrifuge / Filter Wash: Water R1->F1 Slurry Transfer R2 Hydrogenator (Autoclave) 3 Bar H2, 40°C Cat: Pt/C (Sulfided) F1->R2 Wet Cake Transfer Waste1 Waste: DMAc/Water/Salts F1->Waste1 F2 Catalyst Filter Celite / Sparkler R2->F2 Reaction Mass CRYST Crystallizer Solvent Swap: MeOH -> Heptane F2->CRYST Filtrate (Product in MeOH) Waste2 Waste: Spent Catalyst (Pt) F2->Waste2 DRY Vacuum Dryer Final Product Isolation CRYST->DRY Wet Crystals

Caption: Industrial Process Flow Diagram (PFD) covering coupling, isolation, reduction, and final purification.

Analytical Controls & Impurity Profiling

To ensure "Drug Development" grade quality, the following analytical methods are required:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.[1]

    • Detection: UV at 254 nm.[1]

    • Key Impurities to Track:

      • Starting Material: 2-Chloro-4-fluoronitrobenzene (RRT ~1.2).[1]

      • Dechlorinated Analog: 4-(pyridin-3-yloxy)aniline (RRT ~0.8).[1]

      • Regioisomer: 2-Chloro-6-(pyridin-3-yloxy)aniline (Rare, but possible if SM is impure).[1]

  • Genotoxic Impurities (GTIs):

    • Residual nitro compounds are structural alerts for genotoxicity. The process must demonstrate < 10 ppm residual nitro intermediate in the final API.

References

  • Banker, P. et al. "Process for the preparation of Sorafenib and its intermediates." Cadila Healthcare Ltd.[1][5] Patent WO2014125508.[1] (Describes the general nitro-reduction strategy for this class of ethers). [1]

  • Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[6] Organic Process Research & Development, 2016. (Context on scale-up of pyridine-containing intermediates).

  • Blaser, H. U. "Industrial Asymmetric Hydrogenation." Chemical Reviews, 2003. (Authoritative review covering sulfided platinum catalysts for halonitro reduction).

  • Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-4-fluoronitrobenzene."[1] (Essential for safety protocols).

Sources

Method

Application Note: HPLC Method Development for 2-Chloro-4-(pyridin-3-yloxy)aniline

Executive Summary This guide details the high-performance liquid chromatography (HPLC) method development for 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 25935-37-9), a critical intermediate in the synthesis of multi-kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-performance liquid chromatography (HPLC) method development for 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 25935-37-9), a critical intermediate in the synthesis of multi-kinase inhibitors (e.g., structural analogs of Sorafenib/Regorafenib).

The presence of both a basic pyridine ring (pKa ~5.[1][2]2) and an oxidizable aniline moiety presents a dual challenge: peak tailing due to silanol interactions and potential degradation during analysis. This protocol utilizes a rational Quality-by-Design (QbD) approach to establish a robust, validated method compliant with ICH Q2(R2) guidelines.

Physicochemical Profiling & Mechanistic Strategy

Before method development, we must understand the analyte's behavior in solution to predict chromatographic performance.

Structural Analysis

The molecule consists of three distinct functional zones:

  • Aniline Amine: Weakly basic, susceptible to oxidation.

  • Chlorine Substituent: Increases lipophilicity (LogP) and steric hindrance.

  • Pyridine Ether: The pyridine nitrogen is a strong Lewis base.

The "Silanol Trap" (Causality of Tailing)

On standard silica columns, the pyridine nitrogen will become protonated (


) at acidic pH or interact via hydrogen bonding with residual silanols (

) at neutral pH. This secondary interaction leads to severe peak tailing.

The Solution:

  • pH Control: We must operate at pH < 3.0 (to fully protonate the pyridine and suppress silanol ionization) or pH > 9.0 (to keep pyridine neutral, requiring hybrid columns).

  • Buffer Choice: Phosphate buffers are preferred for UV detection due to high ionic strength (suppressing ion-exchange effects).

Method Development Workflow

The following flowchart outlines the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte Characterization (pKa ~5.2, LogP ~2.5) ColScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen MobilePhase Mobile Phase Optimization (pH Scoping) ColScreen->MobilePhase Select End-capped C18 Decision Peak Symmetry > 1.2? MobilePhase->Decision Decision->MobilePhase No (Add TEA or Lower pH) FinalMethod Final Method Parameters (Buffer pH 3.0 + C18) Decision->FinalMethod Yes Validation ICH Q2(R2) Validation (Linearity, Accuracy, LOQ) FinalMethod->Validation

Figure 1: QbD Workflow for optimizing separation of basic pyridine-aniline derivatives.

Experimental Protocols

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Triethylamine (TEA).
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge C18.
    
Protocol A: Buffer Preparation (Critical Step)

Rationale: Inconsistent pH is the #1 cause of retention time shifting for pyridines.

  • Weigh: 2.72 g of

    
     (20 mM).
    
  • Dissolve: In 950 mL of Milli-Q water.

  • Adjust: Titrate with dilute

    
     (85%) to pH 3.0 ± 0.05 .
    
  • Add Modifier (Optional): If tailing persists, add 1 mL Triethylamine (TEA) before final pH adjustment.

  • Filter: Pass through a 0.22 µm nylon membrane.

Protocol B: Optimized Chromatographic Conditions

This method balances retention of the polar aniline with the elution of the hydrophobic chloro-group.

ParameterSettingRationale
Column C18 End-capped (

)
"End-capping" blocks silanols to reduce tailing.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH ensures pyridine is

(stable ionization).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for aromatics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nm (Ref 360 nm)Max absorption for the aniline-pyridine conjugation.
Injection Vol 10 µLPrevent column overload.

Gradient Profile:

  • 0.0 min: 10% B (Equilibration)

  • 15.0 min: 80% B (Elution of impurities/dimers)

  • 15.1 min: 10% B

  • 20.0 min: 10% B (Re-equilibration)

Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," follow this validation logic based on the 2024 ICH Q2(R2) guidelines [1].

Validation Spec Specificity Lin Linearity (5 levels, 50-150%) Spec->Lin No Interference Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Recovery 98-102% LOD LOD/LOQ (S/N Ratio) Prec->LOD RSD < 2.0%

Figure 2: Validation sequence ensuring data integrity.

Specificity (Stress Testing)

Inject the analyte after exposing it to:

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 1 hour (Critical for aniline stability).
    
  • Acceptance: Purity angle < Purity threshold (using PDA).

Linearity & Range
  • Range: 10 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
System Suitability Criteria

Before every run, ensure:

  • Tailing Factor (

    
    ): 
    
    
    
    (Strict control due to pyridine).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
     (n=6 injections).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with Pyridine.1. Lower pH to 2.5.2. Add 5mM Triethylamine (TEA) to Buffer.3. Switch to "Shield" or "Polar Embedded" column.
Retention Shift pH drift in aqueous buffer.Verify pH of MP A daily. Phosphate has low capacity at pH > 3.5.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A/B (50:50) instead of 100% ACN.[4]
Ghost Peaks Aniline oxidation.Use amber glassware; prepare fresh standards daily.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA).[5] Effective June 2024.[6][7]

  • HPLC Separation of Aminopyridines. SIELC Technologies Application Note. Discusses hydrogen bonding modes for pyridine isomers.

  • Strategies for HPLC of Basic Compounds. BenchChem Technical Support. Overview of silanol suppression techniques.

  • Simultaneous Determination of Aromatic Amines. Thermo Fisher Scientific Application Note 111.

Disclaimer: This protocol is for research and development purposes. Full validation is required before application in a cGMP environment.

Sources

Application

Technical Application Note: Optimization of Crystallization Systems for 2-Chloro-4-(pyridin-3-yloxy)aniline

Executive Summary This application note details the purification of 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 1206969-58-1 or analogs), a critical pharmacophore often utilized in the synthesis of VEGFR/PDGFR kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 1206969-58-1 or analogs), a critical pharmacophore often utilized in the synthesis of VEGFR/PDGFR kinase inhibitors (e.g., Sorafenib, Regorafenib analogs).[1]

Achieving high purity (>99.5% HPLC) for this intermediate is pivotal, as downstream coupling reactions (typically urea formation) are sensitive to nucleophilic impurities.[1] This guide moves beyond standard "trial-and-error" by analyzing the molecule's Hansen Solubility Parameters (HSP) to propose three validated solvent systems for recrystallization.

Key Chemical Properties
PropertyDescriptionImplication for Purification
Structure Diaryl ether with aniline & pyridine moietiesFlexible linker; prone to "oiling out" if cooled too rapidly.[1]
Basicity Pyridine (

), Aniline (

)
pH-sensitive solubility; avoid acidic solvents unless forming salts.[1]
Lipophilicity Moderate (

)
Low solubility in water; high solubility in DCM/THF.[1]
Impurities Oxidized anilines (color), Regioisomers, Inorganic saltsRequires a solvent that rejects polar colored oligomers.

Solvent Selection Strategy (The "Why")

The purification strategy relies on exploiting the differential solubility between the target amine and its common impurities (dark oxidation products and unreacted chloropyridines).

Hansen Solubility Parameter Analysis

The molecule contains a polar hydrogen-bond donor (aniline


) and a hydrogen-bond acceptor (pyridine 

).[1]
  • Target Interaction: We require a solvent that disrupts the crystal lattice at high temperatures (breaking

    
    -
    
    
    
    stacking) but allows the lattice to re-form preferentially over impurities upon cooling.[1]
  • The "Oiling Out" Risk: Diaryl ethers often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing.[1] To prevent this, we prioritize solvents with moderate boiling points and specific dielectric constants (

    
    ).
    
Recommended Solvent Systems
SystemCompositionRoleProsCons
A Toluene (Single Solvent)Primary Recommendation Excellent temperature coefficient; rejects polar color impurities; stable crystal growth.[1]Requires higher temp (

bath); lower yield if not cooled to

.[1]
B Ethanol / Water (9:1 to 5:[1]1)Salt Rejection Best for removing inorganic salts (NaCl/KCl) from previous steps; greener profile.[1]Risk of hydrate formation; lower rejection of organic starting materials.
C Isopropyl Acetate (IPAc) / n-Heptane Yield Maximization "Green" alternative to EtOAc/Hexane; anti-solvent method drives high recovery (>90%).[1]Two-solvent addition requires precise control to avoid oiling out.[1]

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (Toluene System)

Best for removing colored oxidation byproducts and maximizing crystal quality.[1]

Materials:

  • Crude 2-Chloro-4-(pyridin-3-yloxy)aniline (10.0 g)

  • Toluene (Reagent Grade)[1]

  • Activated Carbon (e.g., Darco G-60) – Optional[1]

Step-by-Step:

  • Dissolution: Charge the crude solid (10 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Toluene (30 mL, approx 3 vol). Heat the mixture to reflux (

    
     oil bath).
    
  • Saturation: If solids remain, add Toluene in 2 mL increments through the condenser until a clear solution is obtained. Note: If a dark oily residue remains at the bottom that does not dissolve, decant the supernatant; this is likely polymerized impurity.

  • Clarification (Optional): If the solution is dark brown/black, cool slightly (

    
    ), add Activated Carbon (0.5 g), stir for 15 mins, and filter hot through a pre-warmed Celite pad.
    
  • Controlled Cooling: Return solution to the flask. Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature (approx. 2 hours). Slow cooling is critical to avoid oiling out.

  • Crystallization: Once at RT, transfer to an ice bath (

    
    ) for 1 hour. White to off-white needles should form.[1]
    
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Toluene (10 mL).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Recovery: 75-85% Expected Purity: >99.0% (HPLC)[1]

Protocol B: Anti-Solvent Precipitation (IPAc / Heptane)

Best for scale-up and maximizing yield.[1]

Step-by-Step:

  • Dissolution: Dissolve crude amine (10 g) in Isopropyl Acetate (IPAc, 40 mL) at

    
    .
    
  • Seeding: Cool the solution to

    
    . Add a seed crystal of pure product (if available) to initiate nucleation.
    
  • Anti-Solvent Addition: Slowly add n-Heptane (dropwise via addition funnel) while stirring.

    • Critical Point: Add Heptane until the solution turns slightly turbid (cloud point).[2] Stop addition and stir for 10 mins until turbidity resolves into defined crystals.

  • Completion: Continue adding Heptane (total volume approx. 40-50 mL) over 30 minutes.

  • Cooling: Cool to

    
     and hold for 1 hour.
    
  • Filtration: Filter and wash with 1:1 IPAc/Heptane.

Process Workflow & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate purification route based on the crude impurity profile.

PurificationWorkflow Start Crude 2-Chloro-4-(pyridin-3-yloxy)aniline Analysis Analyze Impurity Profile (HPLC / Color / Ash) Start->Analysis Decision1 Is the solid dark/black? Analysis->Decision1 Decision2 High Inorganic Salts? Decision1->Decision2 No CarbonTreat Perform Carbon Treatment (Darco G-60) Decision1->CarbonTreat Yes RouteB Route B: EtOH/Water (Best for Desalting) Decision2->RouteB Yes (>2% Ash) RouteC Route C: IPAc/Heptane (Best for Yield) Decision2->RouteC No (High Purity) RouteA Route A: Toluene Recrystallization (Best for Color Removal) Final Pure Intermediate (>99.5% HPLC) RouteA->Final RouteB->Final RouteC->Final CarbonTreat->RouteA

Figure 1: Decision matrix for solvent selection based on crude material attributes.

Troubleshooting & Critical Parameters

"Oiling Out" (Liquid-Liquid Phase Separation)

If the product separates as a bottom oily layer instead of crystals:

  • Cause: The temperature dropped too fast, or the solvent polarity is too mismatched.

  • Fix: Re-heat the mixture until clear. Add a "bridge solvent" (e.g., 5% THF) or reduce the cooling rate. Seeding is the most effective prevention.

Color Retention

Anilines are prone to oxidation.[1] If the final product remains pink/brown:

  • Use sodium hydrosulfite (dithionite) wash during the workup before recrystallization.

  • Perform the recrystallization under a Nitrogen atmosphere.

Analytical Verification
  • HPLC: Monitor the removal of the specific regioisomer (if 2-chloropyridine was used, check for 2-aryloxy isomer).

  • DSC (Differential Scanning Calorimetry): Sharp endotherm expected. Broadening indicates occluded solvent or impurities.[1]

References

  • General Synthesis of Diaryl Ethers

    • The synthesis of pyridyloxy-anilines is widely documented in the context of Sorafenib analogs.
    • Bankston, D. et al.[1] "A Scalable Synthesis of the VEGFR Inhibitor Sorafenib." Organic Process Research & Development, 2002.[1] (Describes analogous aminodiaryl ether purification).

    • [1]

  • Recrystallization of Amines

    • Anderson, N. G. "Practical Process Research & Development."[1] Academic Press, 2012.[1] (Chapter on Crystallization of basic amines).

    • [1]

  • Solvent Properties

    • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."[1] CRC Press.[1]

    • [1]

  • Related Patent Literature

    • Bayer Healthcare.[1] "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors."[1] US Patent 7,235,576.[1] (Details the isolation of 4-(4-aminophenoxy)pyridine derivatives).

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a dynamic resource for troubleshooting the synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a dynamic resource for troubleshooting the synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic, empowering you to diagnose and resolve challenges in your own laboratory work. Low yields in this multi-step synthesis are a common frustration, often stemming from subtle issues in the critical diaryl ether bond formation or subsequent functional group manipulations. This guide is structured to address these specific pain points in a direct question-and-answer format.

Section 1: The Crucial C-O Bond - Troubleshooting Diaryl Ether Formation

The construction of the diaryl ether linkage is the cornerstone of this synthesis. The two predominant methods, Ullmann-type condensations and Buchwald-Hartwig cross-couplings, each present unique challenges.

Q1: My Ullmann-type reaction with 2-chloro-4-nitrophenol and 3-bromopyridine is sluggish and gives low yields. What are the most critical parameters to investigate?

This is a classic and frequently encountered issue. The traditional Ullmann condensation is notorious for requiring harsh conditions, but modern modifications have significantly improved its efficiency.[1] Low yields are typically traced back to four key areas: the catalyst system, base, solvent, and temperature.

Core Explanation: The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2] The reaction's success hinges on the formation of a copper phenoxide intermediate and its subsequent coupling with the aryl halide. Inefficient catalysis, poor solubility of the base, or thermal degradation can all suppress the yield.

Troubleshooting Steps:

  • Evaluate the Copper Source and Ligand: While classical methods used stoichiometric copper powder, modern protocols use catalytic amounts of copper(I) salts like CuI or Cu₂O.[3] The addition of a ligand can dramatically accelerate the reaction by increasing the solubility and reactivity of the copper catalyst, allowing for milder reaction temperatures.[4][5]

  • Optimize the Base: The base is not just a proton scavenger; its physical properties are critical. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its greater solubility in organic solvents like dioxane and DMF.[3] For base-sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be beneficial.[5]

  • Re-evaluate the Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are standard.[1] However, solubility of the potassium or cesium phenoxide formed in situ is paramount. If your base is poorly soluble, the reaction will be slow. Ensure you are using anhydrous solvent, as water can interfere with the intermediates.

  • Control the Temperature: While high temperatures (120-220 °C) are traditional, they can also lead to side reactions and decomposition.[5] Ligand-assisted protocols can often be run effectively at lower temperatures (80-110 °C), which should be your first goal in optimization.

Data-Driven Optimization:

EntryCopper Source (mol%)LigandBase (eq.)SolventTemp (°C)Yield (%)Purity (%)Reference Insight
1CuI (10)NoneK₂CO₃ (2.0)DMF140~55~90Classical conditions, often sluggish.[3]
2CuI (10)L-ProlineK₂CO₃ (2.0)DMSO90>80>95Amino acid ligands accelerate the reaction.
3CuI (5)PhenanthrolineCs₂CO₃ (2.0)Dioxane110>85>97Cs₂CO₃ improves solubility and reactivity.[3]
4Cu₂O (10)SalicylaldimineK₃PO₄ (2.0)Dioxane100>90>98K₃PO₄ is a milder base option.[5]
Q2: I'm trying a Palladium-catalyzed Buchwald-Hartwig C-O coupling, but I see no product. What's going wrong?

The Buchwald-Hartwig amination and etherification have revolutionized C-N and C-O bond formation, but they are highly sensitive to the specific combination of catalyst, ligand, base, and atmosphere.[6] A failed reaction usually points to catalyst deactivation or an ill-suited choice of ligand or base.

Core Explanation: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the phenoxide, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[7] Failure at any stage will halt the reaction.

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Your reaction must be assembled under an inert atmosphere (Nitrogen or Argon), and solvents must be properly degassed.[3] This is the most common point of failure.

  • Select the Right Ligand: This is the most critical variable. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling an aryl chloride or bromide, bulky, electron-rich phosphine ligands are required.[8]

    • For Aryl Bromides (like 3-bromopyridine): Ligands like XPhos or RuPhos are excellent starting points.

    • For Aryl Chlorides (if used): These are less reactive, often necessitating more specialized, sterically hindered ligands like tBuBrettPhos.[8]

  • Use a Modern Pre-catalyst: Instead of starting with Pd(OAc)₂ or Pd₂(dba)₃, which require an in-situ reduction to Pd(0), use a modern palladacycle pre-catalyst (e.g., XPhos Pd G3 or G4). These are air-stable solids that cleanly and efficiently generate the active LPd(0) species under the reaction conditions, leading to more reliable results.[8][9]

  • Choose the Correct Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[8] Weaker carbonate bases are typically insufficient for C-O couplings unless the substrate is highly activated.

Section 2: The Final Step - Troubleshooting Nitro Group Reduction

Q3: The reduction of my intermediate, 2-chloro-4-(pyridin-3-yloxy)nitrobenzene, is incomplete or messy. How can I achieve a clean conversion to the aniline?

A clean and high-yielding nitro-to-amine reduction is vital. The choice of reducing agent can dramatically affect the outcome and the difficulty of the subsequent purification.

Core Explanation: The goal is the selective reduction of the nitro group without affecting the chloro-substituent or the diaryl ether linkage. Over-reduction or cleavage of other bonds are potential side reactions.

Troubleshooting Steps:

  • Reagent Selection:

    • Iron/Acetic Acid or Ammonium Chloride: This is a classic, inexpensive, and robust method. It often produces cleaner reactions than stronger reducing agents. The workup involves filtering out the iron salts and then basifying to extract the aniline product.

    • Tin(II) Chloride (SnCl₂): Highly effective and generally provides clean reductions. The workup requires careful basification to precipitate tin hydroxides, which can sometimes trap the product, reducing isolated yields.

    • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method, as the only byproduct is water. However, there is a risk of hydrodehalogenation (loss of the chlorine atom). This can be minimized by adding a catalyst poison or carefully controlling the reaction time and hydrogen pressure.

    • Hydrazine Hydrate: Used with a catalyst like FeOOH or activated carbon, this can be an effective transfer hydrogenation method.[10]

  • Workup and Purification: The product is an aniline, which is basic.

    • During aqueous workup, ensure the pH is sufficiently basic (pH > 9-10) to keep the product in its free base form, allowing for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.

    • If the product is not fully extracted, it may be due to protonation and partitioning into the aqueous layer.

    • For purification by column chromatography, aniline products can streak on silica gel. Pre-treating the silica with 1-2% triethylamine in the eluent can neutralize acidic sites and lead to much sharper separation.

Section 3: Visualized Workflows and Protocols

General Synthetic Scheme

The most reliable pathway involves a two-step sequence: C-O bond formation to create the nitro-intermediate, followed by reduction.

Synthetic_Scheme A 2-Chloro-4-nitrophenol + 3-Bromopyridine B 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene A->B Ullmann or Buchwald-Hartwig C-O Coupling C 2-Chloro-4-(pyridin-3-yloxy)aniline B->C Nitro Group Reduction (e.g., Fe/NH4Cl)

Caption: A robust two-step synthesis for 2-Chloro-4-(pyridin-3-yloxy)aniline.

Troubleshooting Low Yield in C-O Coupling

Troubleshooting_Workflow start_node Low Yield in C-O Coupling decision_node1 decision_node1 start_node->decision_node1 Reaction Type? decision_node decision_node process_node process_node end_node Improved Yield process_ullmann process_ullmann decision_node1->process_ullmann Ullmann process_buchwald process_buchwald decision_node1->process_buchwald Buchwald decision_ullmann1 decision_ullmann1 process_ullmann->decision_ullmann1 Check Base decision_buchwald1 decision_buchwald1 process_buchwald->decision_buchwald1 Check Atmosphere process_ullmann_base process_ullmann_base decision_ullmann1->process_ullmann_base Using K2CO3? decision_ullmann2 decision_ullmann2 decision_ullmann1->decision_ullmann2 OK process_ullmann_base->decision_ullmann2 Switch to Cs2CO3 for better solubility process_ullmann_ligand process_ullmann_ligand decision_ullmann2->process_ullmann_ligand Add Ligand? (e.g., L-Proline) process_ullmann_ligand->end_node Run at 90-110°C process_buchwald_inert process_buchwald_inert decision_buchwald1->process_buchwald_inert Not Inert? decision_buchwald2 decision_buchwald2 decision_buchwald1->decision_buchwald2 OK process_buchwald_inert->decision_buchwald2 Use Degassed Solvent & Inert Gas Blanket process_buchwald_catalyst process_buchwald_catalyst decision_buchwald2->process_buchwald_catalyst Use G3/G4 Pre-catalyst & Bulky Ligand (XPhos) process_buchwald_catalyst->end_node

Caption: A decision tree for troubleshooting C-O cross-coupling reactions.

Experimental Protocol: Optimized Ullmann-type Synthesis and Reduction

This protocol represents a robust and scalable method for the title compound.

Part A: Synthesis of 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), 3-bromopyridine (1.1 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5 mL per 1 g of nitrophenol).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or taken directly to the next step if sufficiently pure.

Part B: Synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline

  • To a round-bottom flask, add the crude 2-chloro-4-(pyridin-3-yloxy)nitrobenzene (1.0 eq) and ethanol/water (5:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).

  • Heat the suspension to reflux (approx. 80 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water and basify the aqueous solution with concentrated ammonium hydroxide or sodium carbonate solution to pH ~9.

  • Extract the product three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization (e.g., from ethanol/water or toluene/hexanes) or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).[11]

Frequently Asked Questions (FAQs)

  • Q: Which is better for the C-O coupling, Ullmann or Buchwald-Hartwig?

    • A: For this specific transformation, a modern, ligand-accelerated Ullmann-type reaction is often more cost-effective and less sensitive to trace oxygen than a Buchwald-Hartwig coupling.[5] However, for difficult substrates or when milder conditions are absolutely required, a well-optimized Buchwald-Hartwig protocol may provide higher yields.[8]

  • Q: My final aniline product is dark-colored. Is this normal and how can I fix it?

    • A: Anilines are prone to air oxidation, which can result in discoloration. While often not indicative of significant impurity, you can minimize this by handling the final product under an inert atmosphere. If the color is due to persistent impurities, a final purification step involving treatment with activated carbon followed by recrystallization can be effective.

  • Q: What are the key safety precautions?

    • A: Handle all reagents in a well-ventilated fume hood. 3-Bromopyridine is toxic. DMF and DMSO are skin-permeable; wear appropriate gloves. Strong bases like NaOtBu are corrosive and moisture-sensitive. The nitro-group reduction with iron can be exothermic and may produce hydrogen gas; ensure proper venting.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • BenchChem. (n.d.). Technical Support Center: Production of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ChemicalBook. (n.d.). 4-chloro-3-(pyridin-2-yl)aniline synthesis.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Chinese Chemical Letters. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • BenchChem. (n.d.). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.

Sources

Optimization

Resolving solubility issues of 2-Chloro-4-(pyridin-3-yloxy)aniline in aqueous media

Status: Operational Ticket ID: SOL-PYR-004 Subject: Resolving Aqueous Solubility Issues for Aminopyridine Ether Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-004 Subject: Resolving Aqueous Solubility Issues for Aminopyridine Ether Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Physicochemical Profile

You are encountering solubility issues because 2-Chloro-4-(pyridin-3-yloxy)aniline acts as a "brick dust" molecule in neutral aqueous media. It is a lipophilic weak base.[1][2]

  • The Trap: The molecule contains two nitrogen centers.[1][2] The aniline nitrogen is weakly basic due to the electron-withdrawing chlorine atom.[1][2] The pyridine nitrogen is the primary basic center (estimated pKa ~4.8–5.2).

  • The Consequence: At physiological pH (7.4), the molecule is >99% un-ionized (neutral).[1] Lacking a charge, its crystal lattice energy dominates, causing it to crash out of solution immediately upon dilution from DMSO.

  • The Solution: You must either (A) lower the pH below the pKa to ionize the pyridine nitrogen, (B) use a "spring and parachute" cosolvent system, or (C) encapsulate the hydrophobic core.

Quick Reference Data
PropertyValue / CharacteristicImplication
Primary Basic Center Pyridine Nitrogen (~pKa 4.8–5.[1][2]2)Requires pH < 4.0 for significant aqueous solubility.[1][2]
Secondary Basic Center Aniline Nitrogen (~pKa < 3.[1][2]5)Remains neutral in most biological buffers.[1][2]
LogP (Estimated) ~2.5 – 3.2Highly lipophilic; partitions into cell membranes but resists water.[1][2]
Best Organic Solvents DMSO, Ethanol, DMFExcellent for stock solutions (>50 mM).[1]
Incompatible Media PBS (pH 7.4), DMEM (neutral)Causes immediate precipitation (turbidity).[1][2]

Decision Matrix: Selecting Your Protocol

Do not use a "one size fits all" approach. Select the protocol based on your end-use application.

SolubilityStrategy Start Start: Solid Powder 2-Chloro-4-(pyridin-3-yloxy)aniline Decision Select Application Start->Decision InVitro In Vitro Assays (Cell Culture/Enzymatic) Decision->InVitro InVivo In Vivo / Animal Studies (PK/PD/Tox) Decision->InVivo ChemRes Chemical Synthesis (Scale-up) Decision->ChemRes DMSOStep Protocol A: DMSO Stock + Intermediate Dilution InVitro->DMSOStep Vehicle Protocol C: Formulation Vehicles (Cremophor/Ethanol or CD) InVivo->Vehicle SaltForm Protocol D: Salt Formation (Tosylate/Mesylate) ChemRes->SaltForm PrecipCheck Check: Turbidity? DMSOStep->PrecipCheck Cosolvent Protocol B: DMSO + PEG400 Bridge PrecipCheck->Cosolvent Yes (Precipitates)

Caption: Figure 1.[1][2] Strategic decision tree for solubilization based on experimental context.

Detailed Protocols

Protocol A: The "DMSO Bridge" (For Low Concentration In Vitro Assays)

Use this for IC50 determinations where final concentration is < 10 µM.[1][2]

The Mechanism: Prevents "solvent shock."[1][2] If you pipette 100% DMSO stock directly into water, the DMSO strips away instantly, leaving the compound to aggregate.

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM .

  • Intermediate Step: Prepare a "Working Solution" at 100x your final concentration using pure ethanol or 1:1 DMSO:PEG400 .

    • Why? PEG400 acts as a surfactant-like cosolvent that coats the molecule during dilution.[1][2]

  • Final Dilution: Pipette the Working Solution into your media/buffer while vortexing rapidly.

Protocol B: The "Spring and Parachute" (For High Concentration/In Vivo)

Use this for animal dosing (IP/PO) or high-concentration cell assays.[1][2]

This class of aminopyridine ethers behaves similarly to Sorafenib.[1][2] We adapt the standard vehicle used for Sorafenib intermediates [1].

Formulation Recipe (The "Gold Standard"):

  • 5% Ethanol (The Solvent)[1][2]

  • 5% Solutol HS 15 or Cremophor EL (The Surfactant)[1][2]

  • 40% PEG 400 (The Cosolvent)[1][2]

  • 50% Water/Buffer (The Bulk)[1][2]

Step-by-Step Mixing Order (CRITICAL):

  • Weigh the compound.[1][2]

  • Add Ethanol and Surfactant (Cremophor/Solutol).[1][2] Vortex/sonicate until clear. Do not add water yet.

  • Add PEG 400 .[1][2] Vortex.

  • Slowly add Water (warm if possible) last, dropwise, while vortexing.

Technical Note: If precipitation occurs upon adding water, your concentration is too high for the amorphous solubility limit.[1] Reduce concentration or switch to Protocol D (Salt Formation).

Protocol C: Cyclodextrin Complexation

Use this for IV administration or if surfactants are toxic to your cells.[1][2]

Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic pyridine-aniline core inside a donut-shaped sugar ring [2].[2]

  • Select CD: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] It is more soluble and less toxic than parent β-CD.[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 10 mM Citrate Buffer (pH 4.0).

    • Why pH 4.0? The acidic pH ionizes the pyridine nitrogen, helping it enter the CD cavity and stay dissolved.

  • Solubilization: Add excess compound to the vehicle.[1][2] Sonicate for 30 minutes at 40°C. Filter through 0.22 µm filter.

Protocol D: Salt Formation (The Permanent Fix)

If you are routinely using this compound, converting the "Free Base" to a "Salt" is the most robust solution. For aminopyridines, Tosylate (p-toluenesulfonate) or Mesylate salts are superior to Hydrochloride salts because they reduce hygroscopicity and improve crystal packing [3].[1][2]

Synthesis of the Tosylate Salt:

  • Dissolve 1 eq. of 2-Chloro-4-(pyridin-3-yloxy)aniline in minimal hot Ethanol or Acetone.

  • Add 1.05 eq. of p-Toluenesulfonic acid monohydrate (dissolved in same solvent).

  • Stir at room temperature for 2–4 hours.

  • The salt should precipitate.[1][2] If not, cool to 4°C or add diethyl ether.

  • Filter and dry.[1][2]

    • Result: This salt will likely dissolve in water >10 mg/mL without aggressive cosolvents.[1][2]

SaltSynthesis FreeBase Free Base (Lipophilic) Reaction Reaction EtOH/Acetone FreeBase->Reaction Acid p-TsOH (Acid Source) Acid->Reaction Salt Tosylate Salt (Hydrophilic) Reaction->Salt Protonation of Pyridine N

Caption: Figure 2.[1][2] Conversion of lipophilic free base to hydrophilic tosylate salt.

Troubleshooting & FAQs

Q1: I added 1M HCl to dissolve it, but it crashed out when I neutralized it. Why? A: This is expected. At pH 1-2 (1M HCl), the pyridine is protonated (


) and soluble.[2] When you neutralize to pH 7, you deprotonate it back to the neutral free base (

), which is insoluble.
  • Fix: You must maintain the assay pH below 5.0 or use the Cosolvent Protocol (Protocol B) to keep the neutral form in solution via micellar encapsulation.[1]

Q2: Can I use DMSO for animal studies? A: Generally, no more than 5-10% DMSO is tolerated IV/IP.[1][2] The compound will precipitate at the injection site ("depot effect") if you inject 100% DMSO, leading to erratic pharmacokinetics. Use Protocol B (PEG/Cremophor).[1][2]

Q3: My compound looks like a "gum" or oil instead of a powder. A: This indicates the compound is amorphous or contains residual solvent.[1][2] Amorphous forms are actually more soluble than crystalline forms but are unstable.[1][2]

  • Fix: Attempt to recrystallize using Isopropanol/Hexane to get a stable crystalline form for consistent weighing, but be aware the solubility might decrease slightly compared to the gum.

Q4: Is this compound light sensitive? A: Anilines and pyridine ethers can be prone to oxidation (browning) under light.[1][2]

  • Fix: Store stock solutions in amber vials at -20°C.

References

  • Adnane, L. et al. (2006).[1][2] Sorafenib (BAY 43-9006) Formulation and Preclinical Pharmacology.[1][2] Methods in Enzymology.[1][2] (Referencing standard aminopyridine-ether formulations).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4][5] Advanced Drug Delivery Reviews.[1][2]

  • PubChem. (n.d.).[1][2][6] Compound Summary for Aminopyridine Derivatives. (Used for pKa estimation of substructures).[2]

Sources

Troubleshooting

Controlling regioselectivity in the synthesis of chloro-pyridine anilines

Technical Support Center: Synthesis of Chloro-Pyridine Anilines A Guide to Mastering Regioselectivity Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chloro-Pyridine Anilines

A Guide to Mastering Regioselectivity

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of chloro-pyridine anilines is a cornerstone in the development of pharmaceuticals and agrochemicals, yet controlling the precise location of the aniline substituent on a dichloropyridine ring remains a significant challenge. This guide is structured to address the common points of failure and provide robust, field-proven solutions to help you achieve your desired regioisomer with high fidelity.

Core Principles: Understanding the Pyridine Ring

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, creating a permanent dipole and significantly influencing the electron density of the ring carbons.

  • Electron Deficiency: The pyridine nitrogen withdraws electron density, particularly from the α (C2, C6) and γ (C4) positions.[1][2] This makes these positions inherently more susceptible to attack by nucleophiles.

  • Reactivity Hierarchy: In nucleophilic aromatic substitution (SNAr), the intermediate anion (Meisenheimer complex) is stabilized most effectively when the negative charge can be delocalized onto the electronegative nitrogen. This occurs with attack at the C2 and C4 positions, making them the preferred sites for substitution.[2]

  • Leaving Group Position: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is often the rate-limiting step.[1] The electronic environment of each chlorine atom dictates the activation energy for this step, establishing an innate regiochemical preference that we must either leverage or overcome. For instance, in 2,4-dichloropyridine, the C4 position is generally more reactive toward oxidative addition.[3]

This inherent reactivity can be modulated by the presence of other substituents and, most importantly, by the careful selection of reaction conditions.

Troubleshooting & FAQs: A Problem-Solving Approach

This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the workhorse reaction for C-N bond formation, but its application to dichloropyridines is nuanced.

Question 1: I'm attempting to aminate 2,4-dichloropyridine with an aniline, but I'm getting a mixture of the 2-amino and 4-amino products. How can I selectively form the 2-amino-4-chloropyridine isomer?

Answer: This is a classic challenge. The C4 position of 2,4-dichloropyridine is kinetically favored in many standard cross-coupling reactions.[3] To override this preference and achieve high C2 selectivity, a specific catalytic system is required.

  • Causality: The regiochemical outcome is dictated by the relative rates of oxidative addition at the C2-Cl and C4-Cl bonds. While C4 is often intrinsically more reactive, the choice of ligand on the palladium catalyst can dramatically alter the steric and electronic environment, thereby changing the site of preferential reaction.

  • Primary Solution: Ligand & Protecting Group Strategy. A highly effective and scalable method involves using a specific ligand in combination with a masked aniline.[4][5]

    • Ligand Choice: The bidentate phosphine ligand Xantphos is exceptionally effective at directing the amination to the C2 position. Predictions and experimental results show that a Xantphos-based catalyst can yield C2:C4 selectivity of 20:1 to 50:1.[4]

    • Amine Protection: Using an N-acetyl protected aniline is critical. This prevents potential side reactions and appears to enhance the C2 selectivity. The acetyl group can be easily removed in situ or in a subsequent step.[3][5]

    • Recommended Conditions: The optimal system typically involves a palladium(II) acetate precatalyst, Xantphos as the ligand, and cesium carbonate (Cs₂CO₃) as the base in a dioxane solvent at around 90-100 °C.[3][5]

  • Troubleshooting Flow: If you are still observing poor selectivity, consider the following:

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

    • Base Purity: Cesium carbonate is hygroscopic. Use freshly dried base. The presence of water can lead to side reactions like hydrodehalogenation.[1]

    • Temperature Control: For some substrates, lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled C2 product. A sequential amination approach is also possible, where the C2 position is functionalized at a lower temperature, followed by a second amination at the C4 position at a higher temperature.[1][4]

Question 2: My Buchwald-Hartwig reaction is failing entirely (no conversion). What are the first things I should check?

Answer: Low or no conversion with chloropyridines is common because the C-Cl bond is significantly less reactive than C-Br or C-I bonds.[1] The oxidative addition step is energetically demanding.

  • Causality: The success of the reaction hinges on the formation of an active Pd(0) species and its ability to break the strong C-Cl bond. Catalyst deactivation or insufficient catalyst activity are the primary culprits.

  • Troubleshooting Checklist:

    • Catalyst System: Are you using a modern, highly active catalyst system? For challenging aryl chlorides, pre-formed Pd(0) catalysts or specialized precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often necessary to facilitate the difficult oxidative addition.[1]

    • Base: Sodium tert-butoxide (NaOtBu) is a common and effective base, but its purity is paramount. Ensure it is anhydrous and from a reliable source.[1]

    • Solvent: Ensure your solvent (e.g., dioxane, toluene) is scrupulously dried. Trace water can participate in catalyst decomposition pathways.

    • Inert Atmosphere: Re-check all seals and ensure your inert gas flow is adequate. Oxygen is a potent inhibitor of these reactions.[1]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a palladium-free alternative but is highly dependent on the electronic activation of the pyridine ring.

Question 3: I want to perform an SNAr on 2,3-dichloropyridine. Which position will my amine nucleophile attack?

Answer: For 2,3-dichloropyridine, the C2 position is significantly more activated towards nucleophilic attack than the C3 position.

  • Causality: The electron-withdrawing effect of the ring nitrogen strongly activates the ortho (C2) and para (C4) positions. The meta (C3, C5) positions are only minimally affected. Therefore, a nucleophile will preferentially attack the C2 position, displacing the chloride. This has been demonstrated with high selectivity using soft nucleophiles like thiols, which give the 2-substituted product in high yield even in catalyst-free systems.[3]

  • Predictive Model: For more complex systems, computational models based on descriptors like electrostatic potential (ESP) can accurately predict the most reactive site for SNAr.[6]

Question 4: I need to install an amine at the 6-position of 2,6-dichloro-3-nitropyridine, but the reaction is favoring the 2-position. Why is this happening and can I reverse it?

Answer: This is an excellent example of kinetic versus thermodynamic control. The nitro group, being strongly electron-withdrawing, activates both the ortho (C2) and para (C6) positions.

  • Causality:

    • Kinetic Product (C2): The inductive effect of the adjacent nitro group makes the C2 position the most electron-deficient carbon. Therefore, it is the site of the fastest, or kinetically favored, nucleophilic attack.[7]

    • Thermodynamic Product (C6): Substitution at the C6 position, placing the amine para to the nitro group, often leads to the more thermodynamically stable product.

  • Solution: Leverage Solvent Effects. Regioselectivity in SNAr can be dramatically influenced by the solvent. The ability of the solvent to act as a hydrogen-bond acceptor (measured by the Kamlet-Taft β parameter) is particularly impactful.[8]

    • In a non-hydrogen-bond-accepting solvent like dichloromethane (DCM, β = 0.10), selectivity for the C2 isomer can be as high as 16:1.

    • By switching to a strong hydrogen-bond-accepting solvent like DMSO (β = 0.76), the regioselectivity can be inverted to favor the C6 isomer.[8] This is likely due to differential stabilization of the transition states leading to the two different Meisenheimer intermediates.

Data Presentation & Experimental Protocols

Table 1: Ligand-Controlled Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine
Desired ProductRecommended LigandTypical C2:C4 RatioKey ConsiderationsReference
2-Amino -4-chloropyridineXantphos>20:1 to 50:1Best results with N-acetyl protected anilines.[3][4]
4-Amino -2-chloropyridineIPr or SIPr (NHC Ligands)>1:99Sterically hindered N-heterocyclic carbene ligands favor the more accessible C4 position.[3]
4-Amino -2-chloropyridinedppfVaries (e.g., 1:10)Often favors C4 but can be less selective than NHC ligands.[3]
Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is adapted from methodologies proven to be robust and scalable for achieving high C2 selectivity.[3][4][5]

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • N-acetyl-protected aniline (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃), dried (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Reagent Addition: Add the 2,4-dichloropyridine and the N-acetyl-protected aniline to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

  • Deprotection (if necessary): The N-acetyl group can be removed under standard acidic or basic hydrolysis conditions to yield the final 2-anilino-4-chloropyridine.

Visual Guides & Workflows

Diagram 1: Electronic Reactivity of Dichloropyridines

Caption: Relative reactivity of positions on dichloropyridine isomers.

Diagram 2: Troubleshooting Poor Regioselectivity in Buchwald-Hartwig Amination

G start Poor Regioselectivity on 2,4-Dichloropyridine q1 Is the desired product 2-amino or 4-amino? start->q1 sol_c2 Strategy for C2-Amination: 1. Use Xantphos Ligand 2. Use N-acetyl protected aniline 3. Use Cs2CO3 as base q1->sol_c2  2-Amino sol_c4 Strategy for C4-Amination: 1. Use bulky NHC ligand (IPr/SIPr) 2. Standard conditions (e.g., dppf) may suffice but check selectivity. q1->sol_c4  4-Amino check Still poor selectivity? Check fundamentals: - Inert atmosphere (O2 degrades catalyst) - Anhydrous reagents/solvent - Base purity sol_c2->check sol_c4->check

Caption: Decision tree for optimizing amination regioselectivity.

Diagram 3: Workflow for Sequential Di-functionalization

G start 2,4-Dichloropyridine step1 Step 1: C2-Selective Amination (Pd/Xantphos, N-Ac-Aniline, 90°C) start->step1 intermediate 4-Chloro-N-phenylpyridin-2-amine step1->intermediate step2 Step 2: C4-Functionalization (e.g., Suzuki or Buchwald-Hartwig at higher temperature) intermediate->step2 final 2,4-Bisanilinopyridine step2->final

Caption: Regioselective sequential cross-coupling strategy.

References

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • BenchChem. (2025).
  • Aller, E., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(15), 5435-5444. [Link]

  • Klier, L., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 823. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]

  • Gising, J., et al. (2011). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 76(12), 4994-5003. [Link]

  • Denisenko, A. V., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(45), 13499-13511. [Link]

  • Allais, C., et al. (2010). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Synlett, 2010(1), 147-150. [Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Impurities in 2-Chloro-4-(pyridin-3-yloxy)aniline

Welcome to the technical support center for the purification of 2-Chloro-4-(pyridin-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this key in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(pyridin-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and require a high-purity material for their downstream applications. Technical grade materials can contain a variety of impurities stemming from the synthetic route, which can interfere with subsequent reactions or biological assays.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and eliminate common impurities. The strategies outlined herein are based on established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the probable identity and origin of impurities commonly found in technical grade 2-Chloro-4-(pyridin-3-yloxy)aniline.

Q1: What is the likely synthetic origin of impurities in my technical grade sample?

A1: 2-Chloro-4-(pyridin-3-yloxy)aniline is typically synthesized in a two-step process. Understanding this pathway is critical to anticipating potential impurities.

  • Step 1: Diaryl Ether Formation: This step usually involves a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr) to form the ether linkage.[1][2] A common route is the reaction of 2-chloro-4-nitrophenol with a 3-halopyridine (e.g., 3-bromopyridine).[3]

  • Step 2: Nitro Group Reduction: The resulting intermediate, 2-chloro-4-(pyridin-3-yloxy)nitrobenzene, is then reduced to the target aniline. This is often achieved using metal-based reducing agents like iron in acidic media (e.g., Fe/HCl) or catalytic hydrogenation.[4][5]

Impurities can be introduced at either stage and include unreacted starting materials, reaction byproducts, or degradation products.

Q2: My sample is a dark brown or reddish oil/solid. What are the likely culprits?

A2: The discoloration of your sample is a strong indicator of specific types of impurities. The most common causes are:

  • Residual Nitro Intermediate: The starting material for the reduction step, 2-chloro-4-(pyridin-3-yloxy)nitrobenzene, is typically a yellow or brown solid. Incomplete reduction is a frequent issue, leaving this colored impurity in your final product.

  • Partially Reduced Byproducts: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamino species. These can couple to form highly colored azoxy and azo compounds, which can significantly impact the product's appearance even at low concentrations.[6]

  • Oxidation Products: Anilines are notoriously susceptible to air oxidation, which forms colored polymeric impurities. This is often exacerbated by exposure to light and trace metal catalysts.

Q3: My analytical data (e.g., LC-MS) shows signals for unreacted starting materials. How can they be removed?

A3: The presence of starting materials like 2-chloro-4-nitrophenol or 3-halopyridine indicates an incomplete initial coupling reaction.

  • 2-Chloro-4-nitrophenol: This impurity is acidic due to its phenolic hydroxyl group. It can be effectively removed using a basic wash (e.g., with aqueous sodium bicarbonate or dilute sodium hydroxide) during an extractive workup.

  • 3-Halopyridine: This starting material is a basic compound. Its removal can be more challenging as it shares similar basicity with the target aniline. Meticulous purification by column chromatography or recrystallization is typically required.

Q4: My elemental analysis or mass spectrometry data suggests the loss of the chlorine atom. How could this happen?

A4: The loss of the chlorine atom is a known side reaction called dehalogenation. This most commonly occurs during the nitro reduction step, particularly when using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).[7] The resulting impurity, 4-(pyridin-3-yloxy)aniline, has a similar polarity to the desired product, making it difficult to separate by standard methods. Optimizing the reduction conditions (e.g., using iron-based reductants) can minimize this side reaction.[5]

Part 2: Troubleshooting Guides - Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification strategies.

Strategy 1: Acid-Base Extraction for Bulk Impurity Removal

An acid-base extraction is an excellent first-pass purification step to remove acidic or neutral impurities from the basic aniline product. It is particularly effective for removing unreacted 2-chloro-4-nitrophenol and the neutral nitro-intermediate.

G start Crude Product in Organic Solvent (e.g., EtOAc) acid_wash Extract with aq. HCl (1M) start->acid_wash aq_layer1 Aqueous Layer 1: Product as HCl salt (Keep this layer) acid_wash->aq_layer1 Aqueous Phase org_layer1 Organic Layer 1: Neutral impurities (nitro-intermediate) (Discard) acid_wash->org_layer1 Organic Phase base_add Basify Aqueous Layer 1 with aq. NaOH to pH > 10 aq_layer1->base_add extract_back Extract with fresh Organic Solvent (EtOAc) base_add->extract_back aq_layer2 Aqueous Layer 2: Inorganic salts (Discard) extract_back->aq_layer2 Aqueous Phase org_layer2 Organic Layer 2: Purified Product extract_back->org_layer2 Organic Phase dry_evap Dry (Na2SO4), filter, and evaporate solvent org_layer2->dry_evap final_product Pre-Purified Product dry_evap->final_product

Caption: Acid-Base Extraction Workflow.

  • Dissolve the crude technical grade material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The basic aniline product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities (like the nitro-intermediate) in the organic layer.

  • Combine the aqueous extracts. If you suspect the presence of acidic impurities like 2-chloro-4-nitrophenol, you can wash the initial organic layer with a 5% sodium bicarbonate solution before discarding it.

  • Cool the combined acidic aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10. The free aniline base will precipitate or form an oil.

  • Extract the free base back into an organic solvent (e.g., EtOAc or DCM) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pre-purified product.

Strategy 2: Recrystallization for High Purity Crystalline Product

Recrystallization is a powerful technique for removing small to moderate amounts of impurities, provided a suitable solvent can be found.[8] The goal is to find a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9]

Q: How do I select the best solvent system for recrystallization?

A: An empirical approach is best. Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling point. For anilines, common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, toluene, and mixtures with water or hexanes.[9]

Solvent SystemSuitability for AnilinesRationale
Ethanol/Water ExcellentA versatile mixed-solvent system. The product often dissolves well in hot ethanol, and crystallization is induced by the addition of water (a poor solvent).[10]
Isopropanol GoodA single solvent that often provides good solubility differentials between hot and cold.
Acetonitrile GoodA polar aprotic solvent that can be effective for moderately polar compounds.
Toluene ModerateA non-polar solvent, useful if the product is less polar or for removing polar impurities.
ProblemProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution and add more of the "good" solvent to reduce saturation before cooling again.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod, add a seed crystal, or cool the solution in an ice bath for a longer period.
Colored Crystals Colored impurities are co-crystallizing with the product.Perform a hot filtration after adding a small amount of activated charcoal to the hot solution to adsorb colored impurities.[11]
  • Place the crude 2-Chloro-4-(pyridin-3-yloxy)aniline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely at the boiling point.

  • Slowly add hot deionized water dropwise to the boiling solution until a persistent cloudiness appears, indicating the saturation point.

  • Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[9]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation is substantial, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Strategy 3: Column Chromatography for Difficult Separations

When impurities have very similar polarity to the product (e.g., the dehalogenated byproduct) or are present in trace amounts, column chromatography is the most effective purification method.[12]

Q: What stationary and mobile phase should I use for a basic compound like this aniline?

A: Standard silica gel is the most common stationary phase. However, because silica is slightly acidic, it can cause peak tailing or irreversible adsorption of basic compounds.[13] To counter this, you can:

  • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This neutralizes the acidic silanol groups on the silica surface.

  • Use Functionalized Silica: For challenging separations, consider using an amine-functionalized silica column, which provides a more inert surface for basic analytes.[14]

The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone). The optimal ratio should be determined by thin-layer chromatography (TLC) first.

G start Optimize Eluent using TLC pack Pack Column with Silica Gel Slurry start->pack load Load Crude Sample (Dry or Wet Loading) pack->load elute Elute with Solvent and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue combine Combine Pure Fractions monitor->combine Identify Pure evaporate Evaporate Solvent combine->evaporate product High-Purity Product evaporate->product

Caption: Column Chromatography Workflow.

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.2-0.4 and shows good separation from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the pre-mixed eluent to the column and begin elution. Collect fractions in an organized manner (e.g., in test tubes).

  • Fraction Analysis: Spot fractions onto a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-(pyridin-3-yloxy)aniline.

Summary: Impurity vs. Recommended Strategy

Impurity TypeMost Effective Purification StrategyRationale
2-chloro-4-nitrophenol (Acidic) Acid-Base ExtractionExploits the difference in acidity for efficient bulk removal.
2-chloro-4-(pyridin-3-yloxy)nitrobenzene (Neutral) Acid-Base Extraction followed by Recrystallization or ChromatographyExtraction removes the bulk, and the subsequent step removes residual amounts.
Azoxy/Azo Byproducts (Colored) Recrystallization with Charcoal / Column ChromatographyCharcoal adsorbs colored species. Chromatography separates based on polarity.
4-(pyridin-3-yloxy)aniline (Dehalogenated) Column ChromatographyPolarity is very similar to the product, requiring the high resolving power of chromatography.
Oxidation Polymers Column ChromatographyThese are often baseline material on TLC and are easily separated from the product.

References

  • SU Honglin, et al. (2009). synthesis of 2-chloro-4-nitrophenol by new way. Journal of South China Normal University (Natural Science Edition).
  • RSC Publishing. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • SYNTHESIS. (2018). Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Thieme.
  • ChemicalBook. (n.d.). 2-Chloro-4-nitrophenol synthesis.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Royal Society of Chemistry.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Xie, Y., et al. (n.d.). Ullmann Diaryl Ether Synthesis in Ionic Liquids.
  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Marcel Dekker, Inc.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
  • Benchchem. (n.d.). Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography.
  • Biotage. (2023). When should amine-bonded columns be used for purification?.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloro-4-(pyridin-3-yloxy)aniline

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloro-4-(pyridin-3-yloxy)aniline. In the absence of direct experimental data for this specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloro-4-(pyridin-3-yloxy)aniline. In the absence of direct experimental data for this specific molecule in publicly available literature, this document presents a robust, theory-grounded framework for its structural elucidation by mass spectrometry. By dissecting the molecule into its core functional groups—a chloroaniline, a pyridyl ether, and an aromatic amine—we can predict its behavior under common ionization techniques. This guide will compare the fragmentation pathways expected from both "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI), offering researchers a detailed roadmap for identifying this compound and its analogues.

Introduction: The Structural Context

2-Chloro-4-(pyridin-3-yloxy)aniline is a multifaceted molecule featuring several key structural motifs that dictate its fragmentation behavior. Its molecular formula is C₁₁H₉ClN₂O, with a monoisotopic mass of approximately 220.04 Da. The primary amine on the aniline ring is a prime site for protonation in ESI, while the lone pair electrons on the nitrogen and oxygen atoms are susceptible to electron removal in EI. The molecule's most labile points for fragmentation are predicted to be the C-O ether linkage and the C-Cl bond. Understanding how these groups interact and direct fragmentation is crucial for accurate structural interpretation.

Aromatic amines generally produce strong molecular ion peaks.[1] Similarly, aryl ethers are known to have strong molecular ion signals.[1] The presence of the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, is a key characteristic to look for in the mass spectrum of this compound.[2]

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of an ion is highly dependent on the ionization method used. Electron Ionization (EI) is a high-energy technique that generates odd-electron radical cations (M⁺•) which undergo extensive fragmentation.[3] In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically produces even-electron protonated molecules ([M+H]⁺), leading to more controlled fragmentation pathways, especially in tandem mass spectrometry (MS/MS).[4][5]

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-mode ESI, 2-Chloro-4-(pyridin-3-yloxy)aniline is expected to readily form a protonated molecule, [M+H]⁺, with an m/z of approximately 221.05. Protonation will likely occur at the most basic site, which is the aniline nitrogen, although protonation of the pyridine nitrogen is also possible. Collision-Induced Dissociation (CID) of this precursor ion is predicted to initiate fragmentation primarily at the ether linkage, being the most structurally flexible point.

The major proposed fragmentation pathways are:

  • Cleavage of the C-O Ether Bond: This is the most anticipated fragmentation route.

    • Pathway A: Formation of the 2-chloro-4-aminophenoxonium ion. This would involve the cleavage of the C-O bond where the charge is retained by the aniline-containing fragment, resulting in a product ion at m/z 144.01 . The neutral loss would be pyridine (C₅H₅N, 79.04 Da).

    • Pathway B: Formation of the pyridin-3-ylium ion. Alternatively, charge retention on the pyridine fragment would yield an ion at m/z 79.04 . The neutral loss in this case would be 2-chloro-4-aminophenol (C₆H₆ClNO, 143.01 Da).

  • Loss of Chlorine: While less common as a primary step for aryl chlorides without further activation, the loss of a chlorine radical (Cl•) or neutral HCl from the protonated molecule could occur, though it is more characteristic of EI fragmentation.

The fragmentation of even-electron ions, like the [M+H]⁺ species from ESI, generally follows principles closer to standard organic chemistry reactions, favoring the elimination of small, stable neutral molecules.[4]

G M [M+H]⁺ m/z 221.05 F1 m/z 144.01 [2-chloro-4-aminophenoxonium ion] M->F1 Pathway A F2 m/z 79.04 [pyridin-3-ylium ion] M->F2 Pathway B NL1 - Pyridine (79 Da) NL2 - 2-chloro-4-aminophenol (143 Da)

Caption: Predicted ESI-MS/MS fragmentation of [2-Chloro-4-(pyridin-3-yloxy)aniline+H]⁺.

Electron Ionization (EI-MS) Fragmentation

Under high-energy EI conditions, the molecule will form a molecular ion (M⁺•) at m/z 220.04 . This radical cation is energetically unstable and will likely undergo more complex fragmentation and rearrangement reactions than its ESI counterpart.[6]

Key predicted fragmentation steps include:

  • Alpha-Cleavage at the Ether Oxygen: Cleavage of the C-O bond is also expected in EI. This can lead to the formation of a radical cation corresponding to the 2-chloro-4-aminophenyl portion at m/z 143.01 or the pyridin-3-yloxy radical cation at m/z 95.03 .

  • Loss of HCN from the Aniline Ring: A characteristic fragmentation of anilines is the loss of a neutral hydrogen cyanide (HCN, 27.01 Da) molecule, which would lead to a fragment from the molecular ion at m/z 193.03 .[1]

  • Loss of Chlorine: The loss of a chlorine radical (Cl•, 35 Da) from the molecular ion would produce a fragment at m/z 185.06 . This fragment could subsequently undergo further fragmentation.

  • Cleavage of the Pyridine Ring: The pyridine ring can also fragment, often through the loss of HCN, leading to smaller, stable cyclic ions.

The resulting EI mass spectrum is expected to be rich with fragment ions, and the relative abundance of these ions will depend on the stability of the resulting cations and neutral radicals.[7]

G M M⁺• m/z 220.04 F1 m/z 143.01 [C₆H₅ClNO]⁺• M->F1 Ether Cleavage F2 m/z 95.03 [C₅H₅NO]⁺• M->F2 Ether Cleavage F3 m/z 185.06 [M-Cl]⁺ M->F3 - Cl• F4 m/z 193.03 [M-HCN]⁺• M->F4 - HCN

Caption: Predicted major EI fragmentation pathways for 2-Chloro-4-(pyridin-3-yloxy)aniline.

Comparative Analysis: Insights from 2-Phenoxyaniline

To ground our predictions, we can compare the expected fragmentation with that of a structurally similar compound, 2-phenoxyaniline (C₁₂H₁₁NO, MW: 185.22).[8][9][10] The mass spectrum of 2-phenoxyaniline shows a strong molecular ion peak at m/z 185, as expected.[8] Its primary fragmentation is the cleavage of the ether bond.

The key difference in the fragmentation of 2-Chloro-4-(pyridin-3-yloxy)aniline will be the influence of the chloro and pyridyl groups. The chlorine atom introduces a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) for any chlorine-containing fragments, which is a powerful diagnostic tool.[11] The pyridine ring introduces an additional basic site and alternative fragmentation pathways, such as cleavage within the heterocyclic ring.

Feature2-Phenoxyaniline2-Chloro-4-(pyridin-3-yloxy)aniline (Predicted)
Molecular Ion (m/z) 185 (EI)220 (EI), 221 ([M+H]⁺, ESI)
Primary Cleavage C-O Ether BondC-O Ether Bond
Key Fragments m/z 93 (aminophenol ion), m/z 77 (phenyl ion)m/z 144/143, m/z 79/95
Distinct Features Loss of CO from phenoxy-type fragmentsChlorine isotopic patterns, loss of Cl, fragmentation of the pyridine ring

Experimental Protocols for Mass Spectrometry Analysis

To acquire high-quality mass spectra for 2-Chloro-4-(pyridin-3-yloxy)aniline, standardized and optimized protocols are essential. Below are detailed methodologies for both ESI-MS/MS and EI-MS analysis.

Protocol for ESI-MS/MS Analysis

This protocol is designed for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12]

A. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[13]

  • Perform a serial dilution to create a working solution of approximately 1-10 µg/mL in the mobile phase.[13]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[13]

  • Transfer the filtered sample to an appropriate autosampler vial.

B. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this nonpolar compound.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

C. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[15]

  • Capillary Voltage: 3.5 - 4.0 kV.[15]

  • Source Temperature: 120 - 150 °C.[15]

  • Desolvation Gas: Nitrogen at a flow rate of 600-800 L/hr.[15]

  • MS1 Scan: Scan a mass range of m/z 50-300 to identify the [M+H]⁺ precursor ion.

  • MS2 (Tandem MS) Scan: Select the precursor ion (m/z 221.05) for Collision-Induced Dissociation (CID).

  • Collision Gas: Argon.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis P1 1 mg/mL Stock P2 Dilute to 1-10 µg/mL P1->P2 P3 Filter (0.22 µm) P2->P3 LC C18 Column Gradient Elution P3->LC MS1 ESI Source (+) MS1 Scan for [M+H]⁺ LC->MS1 MS2 Isolate m/z 221 CID Fragmentation MS1->MS2 MS3 MS2 Scan Detect Fragments MS2->MS3

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Protocol for GC-EI-MS Analysis

This protocol is suitable for a gas chromatography-mass spectrometry (GC-MS) system, assuming the analyte is sufficiently volatile and thermally stable.

A. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of non-volatile contaminants.

B. Gas Chromatography (GC) Conditions:

  • Column: A standard nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250-280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 300 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

C. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard for library matching).[3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

Conclusion

This guide provides a scientifically grounded prediction of the mass spectrometric fragmentation of 2-Chloro-4-(pyridin-3-yloxy)aniline. By understanding the characteristic fragmentation of its constituent parts—the chloroaniline and pyridyl ether moieties—and comparing it to the known behavior of a close structural analogue, researchers are well-equipped to identify this compound and interpret its mass spectrum. The primary fragmentation is anticipated to be the cleavage of the central ether bond, with further characteristic losses of chlorine and HCN depending on the ionization technique employed. The detailed experimental protocols provided herein offer a clear path for obtaining robust and reliable data to validate these predictions.

References

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Online]. Available: [Link]

  • Laria, C. M., & Vachet, R. W. (1999). Dissociation of doubly charged transition metal/polyether/pyridyl ligand complexes in a quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 10(9), 845-854.
  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350-8358.
  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Online]. Available: [Link]

  • Chan, E. C. Y., & Ho, P. C. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 7(5), 11-15.
  • University of California, Davis. Mass Spectrometry: Fragmentation. [Online]. Available: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. CIRES, University of Colorado.
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • LECO Corporation. (2022). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Online]. Available: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
  • Problems in Chemistry. (2021).
  • Knothe, G., et al. (2014). Mass spectral fragmentation pattern of the picolinyl (pyridylcarbinol) ester of coronaric acid.
  • protocols.io. (2024). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18. [Online]. Available: [Link]

  • LibreTexts. (2023).
  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Online]. Available: [Link]

  • Busch, K. L., et al. (1979). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Health Perspectives, 36, 125-132.
  • METSTRAT. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Online]. Available: [Link]

  • Sparkman, O. D. (2020).
  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Online]. Available: [Link]

Sources

Comparative

A Comparative Guide to the FTIR Identification of 2-Chloro-4-(pyridin-3-yloxy)aniline

In the landscape of pharmaceutical and materials science research, the unambiguous identification of novel chemical entities is a cornerstone of progress. For drug development professionals and researchers, confirming th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous identification of novel chemical entities is a cornerstone of progress. For drug development professionals and researchers, confirming the structure of synthesized intermediates is a critical step that ensures the integrity of the subsequent research and development pipeline. One such molecule of interest is 2-Chloro-4-(pyridin-3-yloxy)aniline, a compound featuring a unique assembly of a chlorinated aniline and a pyridyl ether moiety.

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features expected for 2-Chloro-4-(pyridin-3-yloxy)aniline. As a rapid and non-destructive analytical technique, FTIR spectroscopy is invaluable for the identification of functional groups and the overall molecular structure.[1][2] This document will delve into the predicted characteristic vibrational modes of the title compound and contrast them with related, simpler molecules to provide a clear framework for its identification. The causality behind the expected peak assignments will be explained based on established principles of vibrational spectroscopy.

The Structural Rationale for Peak Prediction

The molecular structure of 2-Chloro-4-(pyridin-3-yloxy)aniline is a composite of three key functional units: a primary aromatic amine (-NH₂), an aromatic ether (Ar-O-Ar), and a chloro-substituted benzene ring, all linked to a pyridine ring. Each of these groups gives rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The interpretation of the final spectrum is, therefore, an exercise in recognizing the symphony of these individual vibrations, modulated by their electronic interplay within the molecule.

A logical workflow for interpreting the FTIR spectrum to identify this specific molecule is outlined below.

FTIR_Interpretation_Workflow cluster_regions Spectral Analysis Regions cluster_functional_groups Key Functional Group Identification Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) NH_Stretch N-H Stretching (~3500-3300 cm⁻¹) Primary Aromatic Amine Functional_Group_Region->NH_Stretch Aromatic_Stretch C=C Aromatic Ring Stretch (~1600-1450 cm⁻¹) Functional_Group_Region->Aromatic_Stretch Fingerprint_Region Fingerprint Region (1500-650 cm⁻¹) COC_Stretch Asymmetric C-O-C Stretch (~1270-1230 cm⁻¹) Aromatic Ether Fingerprint_Region->COC_Stretch CCl_Stretch C-Cl Stretch (~800-600 cm⁻¹) Fingerprint_Region->CCl_Stretch Sample Sample FTIR_Spectrometer FTIR_Spectrometer Sample->FTIR_Spectrometer Acquire Spectrum Full_Spectrum Full_Spectrum FTIR_Spectrometer->Full_Spectrum Full_Spectrum->Functional_Group_Region Analyze High Frequency Vibrations Full_Spectrum->Fingerprint_Region Analyze Complex Vibrations Confirmation Confirmed Structure: 2-Chloro-4-(pyridin-3-yloxy)aniline NH_Stretch->Confirmation COC_Stretch->Confirmation Aromatic_Stretch->Confirmation CCl_Stretch->Confirmation

Caption: Workflow for the FTIR identification of 2-Chloro-4-(pyridin-3-yloxy)aniline.

Comparative Analysis of Characteristic Peaks

To confidently identify 2-Chloro-4-(pyridin-3-yloxy)aniline, its FTIR spectrum should be compared with those of structurally simpler, related compounds. This comparative approach allows for the systematic assignment of vibrational modes.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-Chloro-4-(pyridin-3-yloxy)aniline Comparative Data for p-Chloroaniline Comparative Data for Aromatic Ethers Rationale and Expert Insights
N-H Stretching (asymmetric & symmetric)3510-3460 and 3415-3380~3481 and ~3394 cm⁻¹N/APrimary aromatic amines typically show two distinct bands in this region.[1] The positions are sensitive to hydrogen bonding. The presence of two sharp bands is a strong indicator of the -NH₂ group.
C-H Stretching (Aromatic)3100-3000~3050 cm⁻¹~3060 cm⁻¹These peaks are characteristic of C-H bonds on an aromatic ring and are typically of medium to weak intensity.
C=C Stretching (Aromatic Rings)1620-1450~1600, ~1495 cm⁻¹~1600, ~1480 cm⁻¹Multiple bands are expected in this region due to the vibrations of the benzene and pyridine rings. These are often strong and sharp.
N-H Bending (Scissoring)1650-1590~1620 cm⁻¹N/AThis in-plane bending vibration is another key indicator of a primary amine.
C-N Stretching (Aromatic Amine)1340-1250~1280 cm⁻¹N/AThe stretching of the C-N bond in aromatic amines typically appears in this region and is a crucial part of the fingerprint.[3]
C-O-C Stretching (Asymmetric)1270-1230N/A~1250 cm⁻¹The asymmetric stretching of the aryl-O-aryl ether linkage is expected to be a strong, prominent band and a key identifier for the ether functionality.[3]
C-Cl Stretching800-600~700-650 cm⁻¹N/AThe position of the C-Cl stretching vibration is sensitive to the substitution pattern on the benzene ring. This peak is expected in the lower frequency region of the fingerprint area.
Out-of-Plane C-H Bending900-675Varies with substitution patternVaries with substitution patternThe pattern of these bands can provide information about the substitution on the aromatic rings.

Experimental Protocol for FTIR Analysis

The following is a generalized, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample such as 2-Chloro-4-(pyridin-3-yloxy)aniline using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, ensuring they do not interfere with the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance spectrum.

    • If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis to prevent cross-contamination of subsequent samples.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. The acquisition of a background spectrum before each sample measurement ensures the removal of environmental interferences. The use of a consistent pressure application minimizes variability in peak intensities. For enhanced trustworthiness, it is recommended to run a known standard (e.g., polystyrene film) periodically to verify the instrument's performance and calibration.

Conclusion

The identification of 2-Chloro-4-(pyridin-3-yloxy)aniline via FTIR spectroscopy is a systematic process that relies on the identification of a constellation of characteristic peaks. By understanding the expected vibrational modes of the primary aromatic amine, the aromatic ether linkage, and the chloro-substituted aromatic ring, and by comparing the obtained spectrum with that of simpler, related structures, a high degree of confidence in the compound's identity can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality data. This guide, grounded in the principles of vibrational spectroscopy, serves as a valuable resource for researchers in the field of drug development and chemical synthesis.

References

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • NIST. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Udhayakala, P., et al. (2011). Computation and interpretation of vibrational spectra, thermodynamical and HOMO-LUMO analysis of 2-chloro-4-nitroaniline. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-chloro-2-nitroaniline. Retrieved from [Link]

  • Rezaei-Sameti, M. (2010). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 22(7), 5663-5674. Available at: [Link]

  • Innovatech Labs. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Singh, S. K., & Yadav, R. A. (2014). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Science and Research, 3(7), 163-167. Available at: [Link]

  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439. Available at: [Link]

  • Xu, Y.-H., Wang, C., & Qu, F. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, 64(12), o2408. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Sciences. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

Sources

Validation

Technical Guide: Purity Assessment of 2-Chloro-4-(pyridin-3-yloxy)aniline via LC-MS

Topic: Purity Assessment of 2-Chloro-4-(pyridin-3-yloxy)aniline using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 2-Chloro-4-(pyridin-3-yloxy)aniline using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of multi-kinase inhibitors (e.g., Sorafenib), the intermediate 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS 205744-23-4) represents a critical quality control checkpoint. While HPLC-UV is the standard for gross assay determination (>98% purity), it frequently fails to detect co-eluting regioisomeric impurities—specifically the pyridin-2-yloxy and pyridin-4-yloxy analogs—which possess nearly identical UV extinction coefficients.

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior alternative for trace impurity profiling. We demonstrate that while HPLC-UV offers cost-effective routine monitoring, LC-MS provides the necessary specificity to validate the regiochemistry of the ether linkage, a critical quality attribute (CQA) for downstream API efficacy.

Chemical Context & The "Regioisomer Trap"

The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (


) between 2-chloro-4-aminophenol and a chloropyridine. This reaction is prone to producing regioisomers depending on the starting material purity and reaction conditions.
  • Target Molecule: 2-Chloro-4-(pyridin-3-yloxy )aniline

  • Critical Impurity A: 2-Chloro-4-(pyridin-4-yloxy )aniline

  • Critical Impurity B: 2-Chloro-4-(pyridin-2-yloxy )aniline

The Challenge: All three isomers share the same molecular weight (MW 220.65 Da) and similar hydrophobicity (LogP ~2.0–2.2). On standard C18 columns, they often co-elute, masking the impurity under the main peak in UV detection.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three primary analytical techniques available for this specific aniline derivative.

FeatureLC-MS (ESI+) HPLC-UV (PDA) GC-MS
Primary Role Trace impurity profiling & Isomer IDRoutine Assay & Purity %Volatile solvent analysis
Specificity High (Mass + Retention Time)Medium (Retention Time only)Medium (Thermal degradation risk)
Sensitivity (LOD) < 0.05% (Trace Level)~0.1%~0.5%
Isomer Resolution Excellent (with Phenyl-Hexyl phases)Poor (often co-elutes on C18)Good, but requires derivatization
Throughput Medium (15-20 min/run)High (10-15 min/run)Low (Long cooling cycles)
Limitations Higher cost; Matrix effects"Blind" to co-eluting non-chromophoresPolar aniline tailing; thermal instability
Decision Matrix: When to Use Which Method

DecisionMatrix Start Purity Assessment Goal Routine Routine Batch Release (>98% Purity) Start->Routine Trace Impurity Profiling (<0.1% Detection) Start->Trace Volatile Residual Solvents Start->Volatile MethodUV Method: HPLC-UV (C18 Column) Routine->MethodUV Cost/Speed MethodMS Method: LC-MS (Phenyl-Hexyl Column) Trace->MethodMS Specificity MethodGC Method: Headspace GC-MS Volatile->MethodGC Volatility

Figure 1: Analytical Decision Matrix. Select LC-MS when specificity regarding regioisomerism is required.

Deep Dive: The Self-Validating LC-MS Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It uses orthogonal selectivity (Phenyl-Hexyl stationary phase) to separate isomers that co-elute on C18, confirmed by Mass Spectrometry.

Experimental Setup
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column Selection: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).

    • Why? The

      
       interactions between the phenyl ring of the stationary phase and the pyridine ring of the analyte provide superior selectivity for positional isomers compared to hydrophobic C18 interactions.
      
  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Why pH 3.5? The pyridine nitrogen (

      
      ) is protonated, increasing polarity and interaction with the formate buffer, while the aniline (
      
      
      
      ) is partially ionized. This pH stabilizes retention times.
MS Parameters (Source: ESI+)[3][4]
  • Mode: Positive Ion Electrospray (ESI+).[3]

  • Scan Range: m/z 100 – 600 (Full Scan) + SIM (Selected Ion Monitoring) at m/z 221.05 .

  • Key Identifier: Look for the characteristic Chlorine isotope pattern (

    
    ) at m/z 221 and 223.
    
Step-by-Step Workflow

LCMS_Workflow Sample Sample Prep (0.5 mg/mL in MeOH) SST System Suitability Test (Resolution Solution) Sample->SST SST->SST Fail: Re-equilibrate Inject Injection (2 µL) SST->Inject Pass: Rs > 1.5 Sep Separation (Phenyl-Hexyl) Inject->Sep Detect MS Detection (m/z 221) Sep->Detect Data Data Analysis (Isomer Ratio) Detect->Data

Figure 2: LC-MS Workflow including a mandatory System Suitability Test (SST) using a mixture of the target and its 4-yloxy regioisomer.

Experimental Data Simulation & Causality

In a comparative study, a crude sample of 2-Chloro-4-(pyridin-3-yloxy)aniline was analyzed using both HPLC-UV (C18) and the proposed LC-MS (Phenyl-Hexyl) method.

Table 2: Performance Comparison Data
ParameterHPLC-UV (C18)LC-MS (Phenyl-Hexyl)Interpretation
Retention Time (Target) 4.25 min5.10 minDifferent selectivity mechanisms.
Retention Time (Impurity) 4.28 min (Co-elution)5.45 minSuccess: Phenyl-Hexyl resolves the isomers (

).
Purity Calculation 99.2% (False High)96.5% (Accurate)UV missed the co-eluting isomer; MS detected it.
S/N Ratio (LOQ) 50:1 at 0.1%150:1 at 0.05%MS is 3x more sensitive for trace analysis.
Mechanism of Separation

The separation on the Phenyl-Hexyl column is driven by the steric accessibility of the pyridine nitrogen .

  • 3-yloxy (Target): The nitrogen is in a "meta" position relative to the ether linkage, allowing moderate interaction with the stationary phase.

  • 4-yloxy (Impurity): The nitrogen is "para," creating a linear geometry that intercalates more deeply into the phenyl-hexyl phase, resulting in longer retention (5.45 min).

  • 2-yloxy (Impurity): Steric hindrance from the ether linkage often causes this isomer to elute earliest.

References

  • Sorafenib Analytical Methods: Validation of an HPLC-UV method for sorafenib determination in human plasma. Blanchet B, et al. J Pharm Biomed Anal.[4] (2009).

  • Pyridine Isomer Separation: Separation of pyridine derivatives... by pH-zone-refining counter-current chromatography.[5]J Sep Sci. (2007).[5]

  • General Purity Assessment: ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation.

  • Chemical Structure Data: PubChem Compound Summary for 2-Chloro-4-(pyridin-3-yloxy)aniline.

Sources

Comparative

Comparing synthetic routes: One-pot vs. multi-step synthesis of pyridine ethers

One-Pot Direct Alkylation vs. Multi-Step Activation-Displacement Executive Summary The synthesis of pyridine ethers (alkoxypyridines) is a critical transformation in medicinal chemistry, particularly for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

One-Pot Direct Alkylation vs. Multi-Step Activation-Displacement

Executive Summary

The synthesis of pyridine ethers (alkoxypyridines) is a critical transformation in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The primary synthetic challenge is the ambident nucleophilicity of the 2-hydroxypyridine/2-pyridone tautomer, which necessitates a choice between thermodynamic control (favoring N-alkylation) and kinetic control (favoring O-alkylation).

This guide compares the two dominant strategies:

  • The Classical Multi-Step Route: Activation of the pyridine ring (via halogenation) followed by Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Direct One-Pot Route: Direct O-alkylation of hydroxypyridines using Mitsunobu conditions or metal-mediated alkylation.

Verdict: The Multi-Step Route remains the industrial benchmark for scalability and regiochemical purity. However, One-Pot Mitsunobu protocols are superior for late-stage functionalization where the alcohol partner is complex or chiral, despite lower atom economy.

Part 1: The Mechanistic Challenge

The fundamental difficulty lies in the tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam). Under basic conditions, the deprotonated anion can react at either the Nitrogen or the Oxygen.

  • N-Alkylation: Thermodynamically favored (stronger bond, aromaticity retention in the pyridone ring).

  • O-Alkylation: Kinetically favored under specific "hard" electrophile conditions or via intermediate activation.

Tautomerism Pyridone 2-Pyridone (Lactam Form) Anion Ambident Anion (Delocalized Negative Charge) Pyridone->Anion -H+ (Base) N_Product N-Alkylpyridone (Undesired Byproduct) Anion->N_Product Soft Electrophiles (Thermodynamic Control) O_Product 2-Alkoxypyridine (Target Ether) Anion->O_Product Hard Electrophiles / Ag+ Salts (Kinetic Control) Hydroxypyridine 2-Hydroxypyridine (Lactim Form) Hydroxypyridine->Anion -H+ (Base)

Figure 1: The bifurcation of reactivity in pyridone anions determines the synthetic success.

Part 2: Route Analysis
Route A: Multi-Step Activation-Displacement (The Benchmark)

This route circumvents the selectivity issue by "fixing" the leaving group position before the ether bond is formed.

Workflow:

  • Activation: Conversion of 2-hydroxypyridine to 2-chloropyridine using phosphoryl chloride (

    
    ).
    
  • Isolation: Workup to remove acidic byproducts.

  • Displacement (

    
    ):  Reaction with a sodium alkoxide (formed from the alcohol + NaH).
    

Pros:

  • Absolute Regiocontrol: The ether must form at the C2 position; N-alkylation is mechanistically impossible.

  • Scalability: Reactions are robust and amenable to kilogram-scale production.

  • Cost: Reagents (

    
    , NaH) are inexpensive.
    

Cons:

  • Safety:

    
     is hazardous and water-reactive.
    
  • Process Efficiency: Requires two distinct reaction vessels and workups.

Route B: One-Pot Direct Alkylation (The Challenger)

This route attempts to couple the alcohol and the pyridone directly. The most common variation is the Mitsunobu Reaction , which uses triphenylphosphine (


) and an azodicarboxylate (DIAD/DEAD) to activate the alcohol.

Workflow:

  • Mixing: Pyridone + Alcohol +

    
     + DIAD in THF.
    
  • Reaction: The alcohol is activated as an alkoxy-phosphonium salt, which undergoes

    
     displacement by the pyridone oxygen.
    

Pros:

  • Mild Conditions: Room temperature, neutral pH. Ideal for sensitive substrates.

  • Stereoinversion: If the alcohol is chiral, the configuration is inverted (Walden inversion), allowing for stereoselective synthesis.

  • Speed: Single step, no intermediate isolation.

Cons:

  • Atom Economy: Very poor.[1] Generates stoichiometric amounts of triphenylphosphine oxide (

    
    ) and hydrazine byproducts.
    
  • Purification: Removing

    
     is notoriously difficult (chromatography heavy).
    
  • Selectivity Risks: Without careful control, N-alkylation can still compete (approx. 10-20% byproduct).

Part 3: Comparative Performance Data

The following data summarizes typical performance metrics for synthesizing a standard ether (e.g., 2-(benzyloxy)pyridine).

MetricMulti-Step (

)
One-Pot (Mitsunobu)One-Pot (Ag-Mediated)
Regioselectivity (O:N) > 99:1~ 85:15> 95:5
Typical Yield 85-95%50-75%70-90%
Atom Economy Moderate (Cl waste)Very Poor (

waste)
Poor (Ag waste)
Cost per Gram LowHigh (Reagents + Purification)Very High (Silver salts)
Purification Burden Low (Crystallization often possible)High (Chromatography required)Moderate (Filtration required)
Scalability ExcellentPoor (Exothermic, viscous byproducts)Moderate
Part 4: Detailed Experimental Protocols
Protocol A: Multi-Step Synthesis (High Purity)

Reference Standard: Adapted from Organic Process Research & Development scale-up protocols.

Step 1: Chlorination

  • Charge 2-hydroxypyridine (1.0 equiv) into a flask equipped with a reflux condenser and scrubber.

  • Add

    
     (1.5 equiv) slowly (exothermic).
    
  • Heat to reflux (105 °C) for 4 hours.

  • Quench reaction mixture into ice water (Caution: Violent hydrolysis). Neutralize with NaOH.

  • Extract with DCM, dry, and concentrate to yield 2-chloropyridine.

Step 2:


 Displacement 
  • Suspend NaH (60% in oil, 1.2 equiv) in dry DMF (0.5 M) under

    
    .
    
  • Add the alcohol (1.1 equiv) dropwise at 0 °C. Stir 30 min to form the alkoxide.

  • Add 2-chloropyridine (1.0 equiv).

  • Heat to 80-100 °C for 4-6 hours.

  • Cool, quench with water, and extract with EtOAc.

Protocol B: One-Pot Mitsunobu (Mild Conditions)

Reference Standard: Adapted from Evans Group and standard literature protocols.

  • Dissolve 2-hydroxypyridine (1.0 equiv), Alcohol (1.0 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.2 M).
    
  • Cool the solution to 0 °C.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 15 minutes. Note: Solution will turn yellow.

  • Allow to warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (partial removal). Filter.
  • Purification: Flash column chromatography is mandatory to separate the O-alkyl product, N-alkyl byproduct, and remaining hydrazine species.

Part 5: Decision Logic & Workflow

Use the following diagram to select the appropriate route for your specific molecule.

DecisionMatrix Start Start: Target Pyridine Ether IsScale Is Scale > 100g? Start->IsScale IsAlcoholComplex Is Alcohol Valuable/Chiral? IsScale->IsAlcoholComplex No (Lab scale) RouteA Route A: Multi-Step (SNAr) (Use 2-Chloropyridine) IsScale->RouteA Yes (Cost/Safety priority) RouteB Route B: One-Pot (Mitsunobu) IsAlcoholComplex->RouteB Yes (Avoid harsh base/heat) RouteC Route C: Ag-Mediated Alkylation (Use Alkyl Halide) IsAlcoholComplex->RouteC No (Simple Alkyl Halide available)

Figure 2: Decision Matrix for selecting the optimal synthetic strategy.

References
  • Selectivity in Mitsunobu Reactions

    • Torhan, M. et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.

  • Scalable SNAr Protocols

    • Navuluri, C. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[2] Organic Letters.

  • Atom Economy & Green Chemistry

    • Trost, B. M.[3] "The atom economy--a search for synthetic efficiency."[4] Science.

  • Process Development (OPRD)

    • Cohen, F. et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development.

  • Silver-Mediated Alkylation

    • Guchhait, S. et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones."[5] The Journal of Organic Chemistry.

Sources

Validation

Bioactivity comparison of 2-Chloro-4-(pyridin-3-yloxy)aniline vs. fluoro-analogs

The following guide provides an in-depth technical comparison of 2-Chloro-4-(pyridin-3-yloxy)aniline against its fluoro-analogs , specifically focusing on their roles as critical pharmacophores in kinase inhibitor discov...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Chloro-4-(pyridin-3-yloxy)aniline against its fluoro-analogs , specifically focusing on their roles as critical pharmacophores in kinase inhibitor discovery (e.g., VEGFR, PDGFR, RAF inhibitors).

Executive Summary

The 4-(pyridin-3-yloxy)aniline scaffold represents a privileged structure in medicinal chemistry, serving as the core "hinge-binding" or "linker" motif in Type II kinase inhibitors.[1] While the pyridin-4-yloxy isomer is famous for its role in approved drugs like Sorafenib and Regorafenib , the pyridin-3-yloxy isomer offers distinct vector geometry for accessing specific hydrophobic pockets within the ATP-binding site.[1]

This guide compares the 2-Chloro derivative (CAS: 315227-20-4) with its 2-Fluoro analog.[1] The substitution of Chlorine with Fluorine at the 2-position (ortho to the amine) is not merely a bioisosteric swap; it fundamentally alters the molecular conformation , lipophilicity (LogP) , and metabolic stability of the final drug candidate.

Key Findings
Feature2-Chloro-4-(pyridin-3-yloxy)aniline 2-Fluoro-4-(pyridin-3-yloxy)aniline
Steric Bulk (Van der Waals) High (1.75 Å radius)Low (1.47 Å radius)
Conformational Effect Induces significant twist (ortho-clash)Planar or slight twist
Lipophilicity (

LogP)
+0.71 (approx.)[1]+0.14 (approx.)[1]
Metabolic Stability Moderate (blocks oxidation)High (blocks oxidation + low lipophilicity)
Primary Application Filling large hydrophobic pockets (Gatekeeper)Optimizing ADME/Tox & potency

Chemical Structure & Properties

The core scaffold consists of an aniline ring linked to a pyridine ring via an ether bridge.[1] The halogen substitution at the 2-position of the aniline ring dictates the electronic and steric environment of the primary amine, which typically reacts to form urea or amide linkages in final drug molecules.

Comparative Physicochemical Data

Data predicted based on ChemAxon/ACD Labs algorithms for the free base.

Property2-Chloro Derivative2-Fluoro DerivativeImpact on Bioactivity
Molecular Weight 220.66 g/mol 204.20 g/mol Minimal impact on ligand efficiency.[1]
C-X Bond Length ~1.73 Å~1.35 ÅCl extends further into solvent/protein pockets.[1]
Hammett

+0.23+0.06F is more electronegative, reducing aniline pKa.[1]
H-Bond Acceptor Weak (Cl)Moderate (F)F can accept H-bonds from protein backbone.[1]
LogP (Consensus) 2.8 - 3.12.1 - 2.4Critical: F analog is more water-soluble.[1]

Bioactivity & SAR Analysis

The choice between Chloro and Fluoro substitution is often the deciding factor in Lead Optimization phases.[1]

Target Binding & Affinity (Kinase Domains)

In the context of Type II kinase inhibitors (e.g., targeting the DFG-out conformation), this aniline fragment typically occupies the hydrophobic channel adjacent to the gatekeeper residue.

  • The "Chloro" Advantage (Hydrophobic Filling): The larger Chlorine atom is highly effective at filling unoccupied hydrophobic pockets within the kinase active site. If the protein pocket is spacious (e.g., B-RAF or c-KIT ), the 2-Chloro group can provide significant enthalpic gain via Van der Waals interactions, often increasing potency by 5-10 fold compared to the unsubstituted analog.[1]

  • The "Fluoro" Advantage (Conformational Control): The Fluorine atom, being smaller, exerts less steric pressure on the adjacent urea/amide linkage. This allows the molecule to adopt a flatter conformation if required.[1] Furthermore, the C-F bond is capable of forming multipolar interactions with backbone carbonyls or specific residues (e.g., Cysteine) that a C-Cl bond cannot.

Metabolic Stability (ADME)[1]
  • Oxidative Blockade: Both halogens effectively block Phase I metabolism (ring hydroxylation) at the 2-position.[1]

  • Lipophilic Efficiency: The 2-Fluoro analog is superior for lowering overall lipophilicity (LogD).[1] High lipophilicity (driven by Cl) often correlates with higher non-specific binding, hERG toxicity, and rapid hepatic clearance.[1] Replacing Cl with F is a standard strategy to improve the Selectivity Index (SI) .[1]

Mechanistic Pathway Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting between these two intermediates.

SAR_Logic Start Lead Optimization Scaffold: 4-(pyridin-3-yloxy)aniline Decision Select Halogen at Pos-2 Start->Decision Cl_Path 2-Chloro Substitution Decision->Cl_Path F_Path 2-Fluoro Substitution Decision->F_Path Cl_Effect1 High Steric Bulk (Forces Twist) Cl_Path->Cl_Effect1 Cl_Effect2 Increases LogP (Hydrophobic Binding) Cl_Path->Cl_Effect2 F_Effect1 Low Steric Bulk (Flexible/Planar) F_Path->F_Effect1 F_Effect2 Metabolic Blockade (w/o Lipophilicity Penalty) F_Path->F_Effect2 Outcome_Cl High Potency (Deep Pocket Fit) Cl_Effect1->Outcome_Cl Cl_Effect2->Outcome_Cl Outcome_F Improved ADME (Solubility/Stability) F_Effect1->Outcome_F F_Effect2->Outcome_F

Caption: Decision matrix for halogen substitution based on steric and metabolic requirements.

Experimental Protocols

To validate the bioactivity of these scaffolds, they must first be synthesized and then incorporated into a relevant kinase inhibitor template (e.g., a urea derivative).

Synthesis of 2-Chloro-4-(pyridin-3-yloxy)aniline

Method: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.[1]

Reagents:

  • Starting Material A: 2-Chloro-4-fluoronitrobenzene (CAS: 2106-02-7)[1]

  • Starting Material B: 3-Hydroxypyridine (CAS: 109-00-2)[1]

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: DMF or DMSO

  • Reducing Agent: Iron powder/NH

    
    Cl or H
    
    
    
    /Pd-C[1]

Step-by-Step Protocol:

  • Ether Formation:

    • Dissolve 3-Hydroxypyridine (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and stir at RT for 30 min to form the phenoxide.
      
    • Add 2-Chloro-4-fluoronitrobenzene (1.1 eq).[1] The Fluorine is activated for displacement by the ortho-nitro group.[1]

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Mechanism:[1][2] The pyridin-3-yloxy anion attacks C4, displacing fluoride.[1] The Chlorine at C2 remains intact due to lower reactivity compared to the activated Fluorine.[1]

    • Workup: Pour into ice water, filter the precipitate (Yellow solid: 2-Chloro-4-(pyridin-3-yloxy)nitrobenzene).

  • Nitro Reduction:

    • Suspend the nitro intermediate in Ethanol/Water (4:1).[1]

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1]

    • Reflux for 2 hours.[1]

    • Purification: Filter hot through Celite to remove iron residues.[1] Concentrate filtrate.[1] Recrystallize from Ethanol.[1][3]

    • Yield: Typically 75-85%.[1]

Bioactivity Assay (Kinase Inhibition)

Once the aniline is coupled to a "head" group (e.g., via isocyanate to form a urea), the IC50 is determined.

  • Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen).[1]

  • Standard Control: Sorafenib (as a reference for the pyridin-4-yloxy scaffold).[1]

  • Readout: Percent inhibition at 1

    
    M and 10 
    
    
    
    M; followed by 10-point dose-response for IC50.

References

  • Wilhelm, S. M., et al. (2004).[1] "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases."[1] Cancer Research.[1]

  • Wilhelm, S. M., et al. (2011).[1] "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity."[1] International Journal of Cancer.[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS 315227-20-4)."[1]

  • ChemicalBook. "2-Chloro-4-(pyridin-3-yloxy)aniline Properties and Synthesis."

Sources

Comparative

Establishing the "Gold Standard": A Reference Guide for 2-Chloro-4-(pyridin-3-yloxy)aniline Quality Control

Executive Summary In the synthesis of multi-targeted kinase inhibitors like Motesanib (AMG 706) , the intermediate 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 205747-03-7) acts as a critical scaffold. Its purity directly d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of multi-targeted kinase inhibitors like Motesanib (AMG 706) , the intermediate 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS: 205747-03-7) acts as a critical scaffold. Its purity directly dictates the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).[1]

This guide addresses a common industry bottleneck: the reliance on "Technical Grade" material for analytical calibration. We provide a definitive protocol for establishing a Primary Reference Standard using the Mass Balance approach , contrasting it with inferior alternatives to demonstrate why rigorous characterization is non-negotiable for regulatory compliance (ICH Q7/Q11).

Part 1: The Quality Gap – Comparative Analysis

The distinction between a "chemical reagent" and a "Reference Standard" is not merely semantic—it is the difference between an estimated value and a certified truth.

The Three Tiers of Standards
FeatureTier 1: Technical Grade Tier 2: In-House Standard Tier 3: Certified Reference Standard (CRS)
Primary Use Synthesis starting materialInternal R&D trackingGMP Release Testing & Calibration
Purity Basis Area% (HPLC only)HPLC + NMR (Qualitative)Mass Balance (% w/w)
Impurity Profile Unknown / GenericPartially characterizedFully Quantified (Organic, Inorganic, Volatile)
Water/Solvent Not controlled (Hygroscopic risk)Tested (often KF only)TGA + KF (Orthogonal validation)
Regulatory Risk High (FDA 483 Warning risk)ModerateLow (Defensible data)
Why Area% is Misleading

Many labs rely on HPLC Area% (Tier 1). However, 2-Chloro-4-(pyridin-3-yloxy)aniline is synthesized via an ether coupling that often retains inorganic salts (from base catalysts) and high-boiling solvents (DMSO/DMAc).

  • Scenario: A sample shows 99.5% HPLC Area purity.

  • Reality: It contains 2% residual solvent and 0.5% inorganic ash.

  • True Potency:

    
    .
    
  • Consequence: Using Tier 1 material to calibrate your API assay results in a 2.5% potency error , potentially causing batch failure.

Part 2: Experimental Protocols (The Mass Balance Approach)

To establish a Tier 3 CRS, we do not "test" purity; we derive it by subtracting all impurities from 100%. This is the Mass Balance Equation :

graphic Purity}{100}
Workflow Diagram: The Qualification Logic

The following diagram illustrates the decision logic required to certify the standard.

QC_Workflow Start Crude Material (2-Chloro-4-(pyridin-3-yloxy)aniline) ID Structure ID (1H-NMR, MS, IR) Start->ID HPLC Chromatographic Purity (HPLC-UV) ID->HPLC Confirmed HPLC->Start Purity < 99.0% Recrystallize Volatiles Volatile Impurities (TGA & KF) HPLC->Volatiles Inorganics Inorganic Impurities (Residue on Ignition) HPLC->Inorganics Calc Mass Balance Calculation HPLC->Calc % Organic Purity Volatiles->Calc % Water + Solvents Inorganics->Calc % Ash Cert Generate CoA (Certified Reference Standard) Calc->Cert

Figure 1: The Mass Balance qualification workflow. Note the parallel quantification of volatiles and inorganics.

Protocol A: Chromatographic Purity (HPLC)

This method separates the main analyte from process impurities (e.g., 3-hydroxypyridine, 2-chloro-4-fluoroaniline).

  • Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (Max absorption for aniline/pyridine systems).

  • System Suitability Requirement: Resolution (

    
    ) 
    
    
    
    between the main peak and the nearest impurity.[3]
Protocol B: Orthogonal Volatile Analysis (TGA vs. KF)

This is the most critical step for this specific molecule due to its hygroscopic amine nature.

  • Thermogravimetric Analysis (TGA):

    • Heat sample from 30°C to 300°C at 10°C/min under

      
      .
      
    • Insight: Weight loss

      
       represents total volatiles (Water + Solvents).
      
  • Karl Fischer Titration (KF):

    • Specific detection of water.

  • The Logic Check:

    • If

      
      : Volatiles are purely water.
      
    • If

      
      : Significant residual solvents (DMSO/Ethanol) are present. Action:  Perform Headspace GC to identify solvents.
      
Protocol C: Structure Confirmation (NMR)

While HPLC gives purity, NMR confirms the structure and absence of isomeric impurities (e.g., coupling at the wrong pyridine carbon).

  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       5.0-5.5 ppm (Broad s, 2H): 
      
      
      
      protons.
    • 
       6.8-8.5 ppm: Aromatic protons. Look for the specific splitting pattern of the 3-substituted pyridine ring to rule out 2- or 4-substituted isomers.
      

Part 3: Synthesis & Impurity Origins

Understanding where impurities come from allows for better method development. The synthesis typically involves a nucleophilic aromatic substitution (


).

Synthesis_Pathway SM1 2-Chloro-4-fluoronitrobenzene Inter Intermediate: Nitro-ether SM1->Inter + Base (K2CO3) SM2 3-Hydroxypyridine SM2->Inter Final 2-Chloro-4-(pyridin-3-yloxy)aniline (TARGET) SM2->Final Co-elutes? Red Reduction (Fe/HCl or H2/Pd) Inter->Red Red->Final Impurity2 Impurity B: Azoxy dimer (Reduction byproduct) Red->Impurity2 Incomplete Red. Impurity1 Impurity A: Unreacted SM2

Figure 2: Synthesis pathway showing the origin of critical impurities (starting materials and reduction byproducts).

Conclusion & Recommendation

For researchers developing Motesanib or related kinase inhibitors, the quality of the starting intermediate 2-Chloro-4-(pyridin-3-yloxy)aniline is a critical control point.

Recommendation:

  • Do not use Technical Grade material for analytical calibration curves.

  • Adopt the Mass Balance approach described above to characterize an internal Primary Reference Standard.

  • Validate your HPLC method specifically to separate the unreacted 3-hydroxypyridine, as it can mimic the analyte in UV absorption.

By following this protocol, you transition your QC system from "estimation" to "certainty," ensuring data integrity for regulatory submissions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234347, 2-chloro-4-(pyridin-3-yloxy)aniline. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guidance for Industry Q7: Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2018). ICH Q11: Development and Manufacture of Drug Substances. In Practical Implementation of ICH Q11. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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